2,6-Dichloro-4-(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKISQWQHZULEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350846 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99479-66-0 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with the CAS Number 99479-66-0. Its unique structure, featuring a chlorinated aniline core combined with a trifluoromethoxy group, makes it a significant building block in organic synthesis. The presence of chlorine atoms and the trifluoromethoxy group modulates the reactivity of the aniline and the aromatic system, rendering it a versatile intermediate for the synthesis of complex molecules. This compound is particularly noted for its application as an intermediate in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy group can enhance lipophilicity, a key factor in the efficacy of some active ingredients.
Core Physicochemical Properties
The distinct properties of this compound are foundational to its utility in chemical synthesis. A summary of its key physicochemical data is presented below. It is important to note that while some data are readily available, other specific experimental values such as boiling point, density, pKa, and logP are not widely reported in public literature, often due to the compound's primary role as a synthetic intermediate rather than a final product.
| Property | Value | Reference |
| CAS Number | 99479-66-0 | |
| Molecular Formula | C₇H₄Cl₂F₃NO | |
| Molecular Weight | 246.01 g/mol | |
| Appearance | White to gray to brown powder to crystal | |
| Melting Point | 30 - 34 °C | |
| Refractive Index | n20D 1.49 | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
General Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its functional groups: the primary amine, the aromatic ring, and the electron-withdrawing chloro and trifluoromethoxy substituents. This combination allows for a variety of chemical transformations. The diagram below illustrates the principal reaction types available to this molecule.
Caption: Key reaction pathways for this compound.
Experimental Protocols
Detailed experimental protocols for determining the specific physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or a digital melting point device).
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range indicates the melting point. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.
The workflow for this procedure is outlined below.
Caption: Workflow for Melting Point Determination.
Solubility Assessment (Qualitative)
A qualitative assessment of solubility in various solvents is essential for planning synthetic routes and purification procedures.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature (e.g., room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative analysis, a saturated solution would be prepared and the concentration of the dissolved solute determined analytically, for instance, by HPLC-UV.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. While a comprehensive dataset of all its physicochemical properties is not fully available in the public domain, its known characteristics, such as its melting point and molecular structure, provide a solid foundation for its application in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The standard experimental protocols outlined provide a framework for researchers to determine its properties in a laboratory setting.
In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethoxy)aniline
CAS Number: 99479-66-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in the fields of pharmaceutical and agrochemical research. This document details its chemical properties, synthesis, and known applications, with a focus on its role in drug development.
Core Compound Properties
This compound is a substituted aniline featuring two chlorine atoms and a trifluoromethoxy group attached to the benzene ring. This unique combination of substituents imparts desirable physicochemical properties, making it a valuable building block in organic synthesis.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 99479-66-0 | [1] |
| Molecular Formula | C₇H₄Cl₂F₃NO | [1] |
| Molecular Weight | 246.01 g/mol | [1] |
| Appearance | White to gray to brown powder or crystalline solid | |
| Melting Point | 30 - 34 °C | |
| Boiling Point | 60-62 °C | |
| Purity | ≥98% (GC) | |
| InChI Key | FKISQWQHZULEEG-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F |
Synthesis and Reactivity
A plausible synthetic approach for this compound could be conceptualized based on established organic chemistry principles. A potential synthetic workflow is outlined below.
Caption: Conceptual Synthetic Workflow for this compound.
The reactivity of this compound is primarily dictated by the amino group and the substituted aromatic ring. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring, influenced by the directing effects of the chloro and trifluoromethoxy substituents, can participate in electrophilic aromatic substitution reactions.
Role in Drug Discovery and Development
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a widely employed strategy in modern drug design. The trifluoromethoxy group offers several advantages that can significantly enhance the pharmacological profile of a drug candidate.
Physicochemical and Pharmacokinetic Advantages
The trifluoromethoxy group is a strong electron-withdrawing substituent that can profoundly influence the properties of a molecule:
-
Enhanced Lipophilicity : The -OCF₃ group increases a molecule's ability to dissolve in lipids, which can improve its penetration of cellular membranes and enhance oral bioavailability.
-
Metabolic Stability : The carbon-fluorine bonds in the trifluoromethoxy group are highly stable and resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life of the drug in the body.
-
Modulation of pKa : The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.
The logical relationship of how these properties contribute to improved drug candidates is illustrated below.
Caption: Impact of the Trifluoromethoxy Group on Drug Properties.
Applications as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility lies in its pre-functionalized structure, which allows for the efficient construction of diverse molecular scaffolds. While specific signaling pathways directly involving this compound are not documented, its derivatives are of interest in various therapeutic areas. The general workflow for its use in drug development is depicted below.
Caption: Role as an Intermediate in Drug Development Workflow.
Agrochemical Applications
Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry.[1] The trifluoromethoxy group can enhance the efficacy and environmental stability of active ingredients in herbicides and fungicides.[1]
Safety and Handling
As with any chemical intermediate, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This technical guide serves as a foundational resource for professionals working with this compound. Further research into its synthesis and biological activity will undoubtedly uncover new applications for this versatile compound.
References
Technical Guide: 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethoxy)aniline, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.
Core Compound Data
This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its molecular structure, featuring a dichlorinated benzene ring with an amine group and a trifluoromethoxy group, imparts unique properties that are leveraged in the development of a wide range of specialized chemicals.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 246.01 g/mol | [1][2] |
| CAS Number | 99479-66-0 | [1][2] |
| Molecular Formula | C₇H₄Cl₂F₃NO | [1][2] |
| Appearance | White to gray to brown powder/crystal | [1] |
| Melting Point | 30 - 34 °C | [1] |
| Refractive Index | n20D 1.49 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | NC1=C(Cl)C=C(OC(F)(F)F)C=C1Cl | [2] |
| InChI Key | FKISQWQHZULEEG-UHFFFAOYSA-N | [2] |
Applications and Utility
The unique substitution pattern of this compound makes it a valuable intermediate in several fields. The trifluoromethoxy group can enhance the lipophilicity of target molecules, which is a desirable trait for improving the efficacy of active ingredients in both pharmaceuticals and agrochemicals.[1] The chlorinated and fluorinated nature of the compound also contributes to the chemical stability and biological activity of its derivatives.
Key application areas include:
-
Agrochemicals: It is a crucial intermediate in the synthesis of modern herbicides and fungicides. Its structure contributes to the biological activity and stability of the final crop protection products.[1]
-
Pharmaceuticals: This compound is utilized in the development of various pharmaceutical agents. It serves as a starting material for drugs targeting a range of diseases, where its structure can enhance therapeutic efficacy.[1]
-
Material Science: this compound is incorporated into polymers and coatings to improve chemical resistance and durability, which is essential for many industrial applications.[1]
-
Analytical Chemistry: It can be used as a reagent in various analytical methods to aid in the detection and quantification of other chemical substances.[1]
-
Environmental Monitoring: The compound is used in studies focused on the degradation of pollutants, contributing to environmental protection efforts.[1]
Synthesis and Workflow
While specific, detailed experimental protocols for the industrial synthesis of this compound are typically proprietary, the general synthetic workflow can be logically illustrated. The synthesis would involve the introduction of the chloro, trifluoromethoxy, and amino groups onto a benzene ring through a series of regioselective reactions. The amine group provides a reactive handle for further chemical modifications, making it a versatile building block.
The following diagram illustrates the logical workflow from this intermediate to its various applications.
Caption: Logical workflow of this compound as an intermediate.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. The following is a summary of its hazard profile and recommended safety precautions.
Hazard Identification
The compound is classified with the following hazard statements:
Recommended Precautions
When handling this compound, the following precautionary measures should be taken:
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[4]
Standard laboratory procedures should be followed, including the use of a fume hood and appropriate personal protective equipment (PPE). In case of fire, use extinguishing media suitable for the surrounding area; the compound itself is not considered a significant fire risk, though its containers may burn.[3]
For detailed and lot-specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2,6-dichloro-4-(trifluoromethoxy)aniline. This halogenated and fluorinated aniline derivative is a valuable building block in the synthesis of agrochemicals and pharmaceuticals, where its unique substitution pattern can impart desirable physicochemical and biological properties.[1] This document outlines the key spectroscopic techniques and experimental protocols necessary to confirm its molecular structure, serving as a practical reference for researchers in organic synthesis and medicinal chemistry.
Physicochemical Properties
A foundational step in the characterization of any compound is the determination of its basic physical and chemical properties. These constants provide initial confirmation of the substance's identity and purity.
| Property | Value | Reference |
| CAS Number | 99479-66-0 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₂F₃NO | [2][3][4] |
| Molecular Weight | 246.01 g/mol | [2][3][4] |
| Appearance | Brown to Colorless Powder, Low Melting Solid or Crystalline Needles | [5] |
| Melting Point | 30-34°C | [2][3][5] |
| Boiling Point | 60-62°C | [3] |
| IUPAC Name | This compound | [2][3] |
| SMILES | NC1=C(Cl)C=C(OC(F)(F)F)C=C1Cl | [3][5] |
| InChI Key | FKISQWQHZULEEG-UHFFFAOYSA-N | [2][3] |
Spectroscopic Structure Elucidation
The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. The following sections detail the experimental protocols and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Note: Publicly available experimental spectroscopic data for this compound is limited. The data presented in the following tables are predicted values based on established principles of spectroscopy and analysis of structurally similar compounds. These serve as an illustrative guide for what researchers should expect to observe.
Below is a diagram of the target molecule with atoms numbered for reference in the subsequent data tables.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, high-quality 5 mm NMR tube.[6] CDCl₃ is a common choice for nonpolar organic compounds.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.[6]
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire 1024 or more scans with a wider spectral width and a relaxation delay of 2-5 seconds. Proton decoupling (e.g., Waltz-16) should be applied to obtain singlet peaks for all carbons.
-
For ¹⁹F NMR, use an appropriate probe and acquire spectra with a suitable spectral width to encompass the trifluoromethoxy group signal.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
The symmetry of the molecule simplifies the ¹H NMR spectrum significantly. The two aromatic protons are chemically equivalent, as are the two amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Singlet | 2H | H-3, H-5 |
| ~4.0-5.0 | Broad Singlet | 2H | NH ₂ (H-8, H-9) |
-
Rationale: The aromatic protons (H-3, H-5) are flanked by chlorine and trifluoromethoxy-substituted carbons. The electron-withdrawing nature of these groups will deshield the protons, shifting them downfield. Due to the plane of symmetry, they are equivalent and will appear as a single peak. The amine protons are exchangeable, and their signal is often broad. Its chemical shift can vary significantly with concentration and solvent.
Due to molecular symmetry, only four distinct aromatic carbon signals and one trifluoromethoxy carbon signal are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-4 (bearing -OCF₃) |
| ~140-145 | C-1 (bearing -NH₂) |
| ~122.0 (quartet, J ≈ 257 Hz) | C F₃ (C-13) |
| ~120-125 | C-3, C-5 |
| ~115-120 | C-2, C-6 (bearing -Cl) |
-
Rationale: The carbons directly attached to the electronegative oxygen (C-4) and nitrogen (C-1) atoms are expected to be the most downfield. The carbon of the trifluoromethoxy group (C-13) will appear as a quartet due to coupling with the three fluorine atoms. The carbons bearing chlorine atoms (C-2, C-6) and the carbons bearing hydrogen atoms (C-3, C-5) will appear in the typical aromatic region, with their exact shifts influenced by the combined electronic effects of all substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | Singlet | OF ₃ |
-
Rationale: The trifluoromethoxy group is expected to produce a single sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are equivalent and there are no adjacent protons or other fluorine atoms to couple with. The chemical shift is typical for an aromatic -OCF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
-
Ionization Method: Electron Impact (EI) ionization is a standard method for volatile, thermally stable small molecules and typically provides rich fragmentation patterns. For a potentially less stable molecule or to ensure observation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) could also be used.
-
Sample Introduction: Introduce the sample via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for a purified, volatile sample.
-
Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can be used to confirm the elemental composition. A standard quadrupole analyzer is sufficient for nominal mass determination.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range of approximately 50-350 Da to ensure capture of the molecular ion and significant fragments.
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A fragment with two chlorine atoms will exhibit three peaks (M+, M+2, M+4) in an approximate ratio of 9:6:1.
| m/z (for ³⁵Cl isotopes) | Predicted Fragment Ion | Significance |
| 245 | [C₇H₄Cl₂F₃NO]⁺ | Molecular Ion (M⁺) |
| 210 | [M - Cl]⁺ | Loss of a chlorine atom |
| 176 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical |
| 148 | [C₆H₂Cl₂N]⁺ | Further fragmentation |
-
Rationale: The molecular ion peak at m/z 245 (for the C₇H₄³⁵Cl₂F₃NO isotopologue) should be observable. The M+2 peak at m/z 247 and the M+4 peak at m/z 249 will appear with relative intensities of approximately 66% and 10% of the M+ peak, respectively, confirming the presence of two chlorine atoms. Common fragmentation pathways would include the loss of a chlorine atom or the trifluoromethoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternative (Solid/Low-Melting Solid): Use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the neat sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: Scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 1620-1580 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1280-1150 (strong) | C-F stretch | Trifluoromethoxy (-OCF₃) |
| 1250-1200 | Asymmetric C-O-C stretch | Aryl Ether |
| 1070-1020 | Symmetric C-O-C stretch | Aryl Ether |
| 850-750 | C-Cl stretch | Aryl Chloride |
-
Rationale: The primary amine group should give rise to two characteristic N-H stretching bands. The aromatic ring will show C=C stretching absorptions. The most intense bands in the spectrum are likely to be the C-F stretching vibrations from the trifluoromethoxy group. The C-O ether linkage and the C-Cl bonds will also produce characteristic absorptions in the fingerprint region.
Workflow and Logic Diagrams
Visualizing the process is key to a systematic approach for structure elucidation.
Overall Structure Elucidation Workflow
The logical flow from receiving an unknown sample to confirming its structure as this compound is depicted below.
Caption: Logical workflow for the structure elucidation of an unknown compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the key fragmentation steps expected in the EI-MS of the target molecule.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The key identifying features are: a simple ¹H NMR spectrum showing a single aromatic environment; a ¹³C NMR spectrum consistent with the molecule's symmetry; a characteristic M+/M+2/M+4 isotopic cluster in the mass spectrum confirming the presence of two chlorine atoms; and IR absorptions corresponding to a primary amine, an aryl-OCF₃ group, and aryl chlorides. This guide provides the necessary theoretical framework and procedural outlines for researchers to confidently elucidate and verify the structure of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 2,6-dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0), a notable halogenated aniline derivative. Due to its unique substitution pattern, featuring a trifluoromethoxy group and two chlorine atoms, this compound is of interest in various fields of chemical synthesis, including agrochemicals and pharmaceuticals. This document outlines its known properties and presents standardized methodologies for its spectral analysis. A general workflow for the acquisition and interpretation of spectral data is also provided. It should be noted that as of the date of this publication, detailed experimental spectral data for this compound is not widely available in the public domain.
Physicochemical Properties
The known physical and chemical properties of this compound have been aggregated from various chemical supplier databases and are summarized below.
| Property | Value |
| CAS Number | 99479-66-0 |
| Molecular Formula | C₇H₄Cl₂F₃NO |
| Molecular Weight | 246.01 g/mol |
| Melting Point | 32°C to 34°C |
| Appearance | Brown to Colorless Solid |
| Purity | Typically ≥95% (GC) |
Spectral Data Summary
A comprehensive search of public scientific databases and literature has revealed a notable lack of published quantitative spectral data for this compound. While some commercial suppliers indicate the availability of an infrared spectrum that is "authentic" or an NMR spectrum that "conforms to the structure," the actual data sets, including peak lists and spectral images, are not publicly accessible.
Therefore, this guide will instead focus on the standard experimental protocols that would be employed to acquire and characterize this compound using modern spectroscopic techniques.
Experimental Protocols for Spectral Analysis
The following sections detail the standard methodologies for obtaining key spectral data for a novel or uncharacterized organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Data would be acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters: Standard acquisition parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans would be co-added to achieve an adequate signal-to-noise ratio.
-
Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic protons would likely appear as a singlet or a complex multiplet in the aromatic region (typically 6.5-8.0 ppm), while the amine protons would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: A more concentrated sample, typically 20-50 mg, in the same deuterated solvent would be used.
-
Instrumentation: The same spectrometer as for ¹H NMR would be employed.
-
Acquisition Parameters: A proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are common. A larger number of scans (several hundred to thousands) is typically required due to the low natural abundance of ¹³C.
-
Expected Signals: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring and the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.
-
Infrared (IR) Spectroscopy
-
Methodology: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum. Typically, 16 or 32 scans are co-added and averaged.
-
Expected Absorptions: Key expected vibrational bands would include N-H stretching of the amine group (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), C-O stretching of the trifluoromethoxy group, and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region). The C-Cl stretching vibrations would appear at lower frequencies (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
-
Methodology: Electron Ionization (EI) is a common technique for this type of molecule. The sample would be introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, would be used.
-
Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Fragments: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (246.01 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for anilines could also be observed.
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectral analysis of an organic compound.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. While its detailed, publicly available spectral data is currently limited, this guide provides the standard, accepted methodologies for its comprehensive analysis using NMR, IR, and mass spectrometry. The application of these techniques, following the outlined workflow, would enable researchers to unequivocally confirm the structure and purity of synthesized batches of this compound, facilitating its use in further research and development.
In-depth NMR Analysis of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Technical Guide
To the valued researcher,
Following an extensive search for experimental ¹H and ¹³C NMR data for 2,6-Dichloro-4-(trifluoromethoxy)aniline, we regret to inform you that no publicly available, indexed spectra or detailed experimental protocols for this specific compound could be located. Our comprehensive search included inquiries using the compound name, CAS number (99479-66-0), and various related chemical identifiers across a wide range of scientific databases and literature. While the existence of the compound is confirmed by several chemical suppliers, the corresponding experimental NMR characterization data does not appear to be readily accessible in the public domain.
In lieu of the requested data, and to provide a valuable resource that aligns with the structural and analytical queries of your request, we have compiled an in-depth technical guide on the NMR analysis of the closely related and more thoroughly documented compound, 2,6-Dichloro-4-(trifluoromethyl)aniline . This guide is intended to serve as a practical reference, demonstrating the expected analytical workflow and data presentation for a compound of this nature.
Technical Guide: NMR Analysis of 2,6-Dichloro-4-(trifluoromethyl)aniline
This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,6-Dichloro-4-(trifluoromethyl)aniline, a key intermediate in various chemical syntheses. The following sections present predicted NMR data, a generalized experimental protocol for acquiring such data, and a logical workflow for the analysis process.
Predicted NMR Spectral Data
Due to the absence of experimentally derived public data, the following tables summarize predicted ¹H and ¹³C NMR spectral data for 2,6-Dichloro-4-(trifluoromethyl)aniline. These predictions are based on established NMR prediction algorithms and provide an estimation of the chemical shifts and coupling patterns expected for this molecule.
Table 1: Predicted ¹H NMR Data for 2,6-Dichloro-4-(trifluoromethyl)aniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Singlet | 2H | H-3, H-5 (Aromatic) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for 2,6-Dichloro-4-(trifluoromethyl)aniline
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-1 (C-NH₂) |
| ~118 | C-2, C-6 (C-Cl) |
| ~128 (quartet, J ≈ 3-4 Hz) | C-3, C-5 |
| ~120 (quartet, J ≈ 30-40 Hz) | C-4 (C-CF₃) |
| ~123 (quartet, J ≈ 270-280 Hz) | -CF₃ |
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic amines such as 2,6-Dichloro-4-(trifluoromethyl)aniline.
2.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of 2,6-Dichloro-4-(trifluoromethyl)aniline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.
-
If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound like 2,6-Dichloro-4-(trifluoromethyl)aniline.
Caption: NMR Analysis Workflow.
We trust this guide on the related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, will be a useful resource for your research endeavors. Should experimental data for this compound become publicly available in the future, this framework can be readily adapted for its analysis.
In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2,6-dichloro-4-(trifluoromethoxy)aniline. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a detailed analysis based on the known vibrational frequencies of its constituent functional groups and comparative data from the closely related compound, 2,6-dichloro-4-(trifluoromethyl)aniline. The information herein serves as a robust resource for spectral interpretation, experimental design, and quality control in research and development settings.
Core Data Presentation: Expected Infrared Absorption Bands
The following table summarizes the expected characteristic infrared absorption peaks for this compound. These assignments are based on established group frequencies for aromatic amines, halogenated aromatic compounds, and ethers containing trifluoromethyl groups. The intensity and exact wavenumber of these bands can be influenced by the electronic effects of the substituents on the aniline ring and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3450 - 3350 | Medium | Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~1620 - 1580 | Medium to Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| ~1570 - 1470 | Medium to Strong | C=C Stretching | Aromatic Ring |
| ~1250 - 1150 | Strong | Asymmetric C-O-C Stretch | Trifluoromethoxy (-OCF₃) |
| ~1100 - 1000 | Strong | Symmetric C-O-C Stretch & C-F Stretch | Trifluoromethoxy (-OCF₃) |
| ~850 - 750 | Strong | C-Cl Stretch | Dichloro-substituted Ring |
| ~900 - 675 | Strong | Out-of-plane C-H Bending | Aromatic Ring |
Experimental Protocols
To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, two primary sampling techniques are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This classic technique involves dispersing the solid sample in a dry, IR-transparent matrix.
Materials and Equipment:
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with a die
-
Vacuum pump (optional, but recommended)
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and minimizing light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Applying a vacuum during pressing can help to remove trapped air and improve the transparency of the pellet.
-
Sample Analysis: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the background spectrum (of the empty sample compartment) and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After the measurement, clean the ATR crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of a solid sample.
Caption: Correlation of functional groups and IR bands.
Mass Spectrometry of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with potential applications in pharmaceutical and agrochemical research. Its structural complexity, featuring chlorine, fluorine, and nitrogen heteroatoms, presents a unique profile for mass spectrometric analysis. Understanding its behavior under various ionization techniques and its characteristic fragmentation patterns is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides an overview of the anticipated mass spectrometric analysis of this compound.
While specific experimental mass spectra for this compound are not publicly available in the searched scientific literature, this guide will infer its likely mass spectrometric behavior based on the known fragmentation patterns of structurally related compounds, such as halogenated anilines and molecules containing the trifluoromethoxy group.
Predicted Mass Spectrometric Behavior
Molecular Ion:
The nominal molecular weight of this compound (C₇H₄Cl₂F₃NO) is 245 g/mol . Due to the presence of two chlorine atoms, the molecular ion region in a mass spectrum will exhibit a characteristic isotopic pattern. The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion will appear as a cluster of peaks, with the most intense peaks corresponding to [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms). The expected relative intensity ratio of these peaks will be approximately 9:6:1.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (Nominal) | Relative Abundance (%) |
| [C₇H₄³⁵Cl₂F₃NO]⁺ | 245 | 100 (Reference) |
| [C₇H₄³⁵Cl³⁷ClF₃NO]⁺ | 247 | ~65 |
| [C₇H₄³⁷Cl₂F₃NO]⁺ | 249 | ~10 |
Anticipated Fragmentation Pathways under Electron Ionization (EI)
Electron ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing valuable structural information. The fragmentation of this compound is expected to be driven by the presence of the chloro, amino, and trifluoromethoxy functional groups.
A logical fragmentation pathway would likely involve the following steps:
-
Loss of a Chlorine Atom: Initial fragmentation may involve the loss of a chlorine radical (Cl•) from the molecular ion to form a relatively stable radical cation.
-
Loss of COCF₃: The trifluoromethoxy group can undergo fragmentation, potentially through the loss of a trifluorocarbonyl radical (•COCF₃) or related neutral fragments.
-
Loss of HCN: A common fragmentation pathway for anilines involves the elimination of hydrogen cyanide (HCN) from the aromatic ring after initial fragmentation.
-
Ring Fissions: Subsequent fragmentations may involve cleavage of the aromatic ring, leading to smaller fragment ions.
Below is a conceptual diagram illustrating a plausible fragmentation pathway.
Caption: A conceptual fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
While a specific protocol for this compound is not available, a general methodology for analyzing similar aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile organic solvent (e.g., 1 mL of dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak (e.g., 3 minutes).
Conclusion
The mass spectrometric analysis of this compound is anticipated to yield a characteristic molecular ion cluster and a series of fragment ions resulting from the loss of its functional groups. While experimental data is currently lacking in the public domain, the principles of mass spectrometry and knowledge of fragmentation patterns of related compounds allow for a reasoned prediction of its behavior. The experimental protocol outlined provides a starting point for researchers seeking to analyze this compound. Further empirical studies are necessary to fully elucidate and confirm its mass spectral characteristics.
Technical Guide: Solubility Profile of 2,6-Dichloro-4-(trifluoromethoxy)aniline in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 2,6-Dichloro-4-(trifluoromethoxy)aniline in organic solvents. Extensive searches for quantitative solubility data for this specific compound have not yielded precise numerical values in publicly available literature. However, qualitative information for the structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, indicates it is generally soluble in various organic solvents while being insoluble in water.[1] The trifluoromethoxy group in the target compound is known to enhance lipophilicity, suggesting a similar or greater solubility in organic media.[2]
Given the absence of specific quantitative data, this guide provides detailed, established experimental protocols to enable researchers to determine the solubility of this compound in their solvents of interest. The methodologies outlined below are standard and robust for generating reliable solubility data.
Physicochemical Properties of a Structurally Related Compound
While specific data for this compound is scarce, the properties of the related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, can offer some initial insights.
| Property | Value |
| Molecular Formula | C7H4Cl2F3N |
| Molecular Weight | 230.01 g/mol [3] |
| Melting Point | 34 - 36 °C[4] |
| Boiling Point | 60 - 62 °C at 1 hPa[4] |
| Appearance | Colorless solid[3] |
| Water Solubility | Insoluble[1] |
| Organic Solvent Solubility | Soluble in various organic solvents[1] |
Experimental Protocols for Solubility Determination
The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the spectrophotometric method.
Gravimetric Method
The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Experimental Workflow:
Detailed Steps:
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation : Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sample Extraction : Carefully extract a known volume of the clear supernatant.
-
Solvent Evaporation : Transfer the supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Drying and Weighing : Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.
-
Calculation : The solubility can be calculated as follows:
Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant taken)
Spectrophotometric Method (UV-Vis)
Spectrophotometric methods offer a more sensitive and often faster alternative, especially for compounds with low solubility. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.
Experimental Workflow:
Detailed Steps:
-
Preparation of Calibration Curve :
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration and determine the equation of the line using linear regression.
-
-
Preparation and Analysis of Saturated Solution :
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).
-
Extract a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to ensure the absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation :
-
Use the equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Data Presentation
The following table is provided for researchers to populate with their experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method Used |
| e.g., Methanol | |||
| e.g., Ethanol | |||
| e.g., Acetone | |||
| e.g., Ethyl Acetate | |||
| e.g., Dichloromethane | |||
| e.g., Toluene | |||
| e.g., Hexane |
This guide provides the necessary framework for the systematic determination and reporting of the solubility of this compound in various organic solvents, addressing a current gap in the available scientific literature.
References
An In-depth Technical Guide to the Safety and Handling of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 2,6-Dichloro-4-(trifluoromethoxy)aniline. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and mitigate potential hazards associated with this compound.
Chemical Identification and Physicochemical Properties
This compound is a halogenated aromatic amine with the following identifiers and properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Amino-3,5-dichlorobenzotrifluoromethoxybenzene |
| CAS Number | 99479-66-0 |
| Molecular Formula | C₇H₄Cl₂F₃NO |
| Molecular Weight | 248.02 g/mol |
| Appearance | Solid |
| Melting Point | 33 - 36 °C |
| Boiling Point | 60 - 62 °C at 1 mmHg |
| Flash Point | 87 °C (188.6 °F) |
| Density | 1.53 g/cm³ (at 25°C) |
| Solubility | Insoluble in water, soluble in various organic solvents.[1] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary health hazards are related to its toxicity upon ingestion, inhalation, and skin contact, as well as its potential for skin and eye irritation.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[2]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]
-
Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) , H335: May cause respiratory irritation.[3]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) , H400: Very toxic to aquatic life.[2]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[2]
Hazard Statements: H302, H315, H317, H319, H332, H335, H410.[2][3]
Toxicological Information
The toxicological profile of this compound is primarily based on data from structurally similar compounds due to the limited availability of specific data for this exact molecule. The primary toxic effect of anilines is the induction of methemoglobinemia.[4]
Acute Toxicity
Quantitative acute toxicity data is limited. The available data for a closely related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, is provided below for read-across purposes.
| Route | Species | Value | Reference Compound |
| Dermal LD50 | Rat | > 2000 mg/kg | 2,6-Dichloro-4-(trifluoromethyl)aniline |
| Inhalation LC50 | Rat | 1.61 - 2.45 mg/L (4 h) | 2,6-Dichloro-4-(trifluoromethyl)aniline |
Ecotoxicity
This compound is very toxic to aquatic life with long-lasting effects.[2]
| Test | Species | Value | Reference Compound |
| Acute LC50 (Fish) | - | 0.11 mg/L (96 h) | 2,6-Dichloro-4-(trifluoromethyl)aniline |
| Acute EC50 (Daphnia) | - | 1.59 mg/L (48 h) | 2,6-Dichloro-4-(trifluoromethyl)aniline |
Toxicological Mechanisms
The toxicity of anilines is largely attributed to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4] This process can lead to the formation of reactive metabolites that induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[4]
Caption: Metabolic activation of aniline derivatives and induction of methemoglobinemia.
Experimental Protocols for Safety Assessment
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.
Skin Irritation/Corrosion Test (Based on OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Caption: Workflow for the Acute Dermal Irritation/Corrosion test (OECD 404).
Eye Irritation/Corrosion Test (Based on OECD 405)
This test assesses the potential of a substance to cause serious eye damage or irritation.
Caption: Workflow for the Acute Eye Irritation/Corrosion test (OECD 405).
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Caption: General workflow for the Ames test for mutagenicity.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8 inches).[5]
-
Skin Protection: Handle with appropriate chemical-resistant gloves. Dispose of contaminated gloves after use. Wear protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Handling
-
Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[5][9]
-
Keep away from open flames, hot surfaces, and sources of ignition.[6]
-
Wash hands thoroughly after handling.[9]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store away from heat, sparks, and flame.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately.[6][7]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.[5][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2][7]
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][6] Water mist can be used to cool closed containers.[5][6]
-
Specific Hazards: Combustible material. Containers may explode when heated.[6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[6]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition. Use personal protective equipment. Ensure adequate ventilation. Do not breathe vapors, mist, or gas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5]
-
Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[5]
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. gfl.co.in [gfl.co.in]
- 9. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. | Semantic Scholar [semanticscholar.org]
2,6-Dichloro-4-(trifluoromethoxy)aniline material safety data sheet
An In-depth Technical Guide to the Material Safety Data Sheet for 2,6-Dichloro-4-(trifluoromethoxy)aniline
This document provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development.
Section 1: Identification
-
Synonyms: Not Available[1]
-
Intended Use: For Research and Development purposes only. It is not intended for medicinal, household, or other uses.[2] This compound is utilized as an intermediate in the synthesis of agricultural chemicals like herbicides and in the development of various pharmaceutical agents.[3] It also finds applications in material science for enhancing polymers and as a reagent in analytical chemistry.[3]
Section 2: Hazard Identification
This chemical is classified as hazardous. The classification is based on its potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1]
GHS Classification:
-
Skin Corrosion/Irritation (Category 2)[1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][2]
Label Elements:
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fumes), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves, protective clothing, eye protection, and face protection).[1][2]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[1][2]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1][2]
-
Disposal: P501 (Dispose of contents/container to an authorized hazardous or special waste collection point).[1]
-
Section 3: Composition and Information on Ingredients
-
Substance: this compound
-
Purity: Information on purity is not consistently provided across safety data sheets.
Section 4: First-Aid Measures
Immediate medical attention is crucial in case of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[4]
-
Eye Contact: Immediately rinse cautiously with fresh running water for several minutes.[1][2] Ensure complete irrigation by keeping eyelids apart and moving them.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention without delay, especially if pain or irritation persists.[1]
-
Skin Contact: Should skin or hair contact occur, flush the affected area with running water and soap, if available.[1] If irritation develops, seek medical attention.[1]
-
Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[1][2] Other measures are typically not necessary unless symptoms develop.[1]
-
Ingestion: Immediately provide a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]
-
Special Treatment: Treat symptomatically.[1]
Section 5: Fire-Fighting Measures
-
Extinguishing Media: There are no restrictions on the type of extinguisher that can be used. Use media suitable for the surrounding fire.[1]
-
Specific Hazards: The substance is non-combustible and not considered a significant fire risk.[1] However, containers may burn and emit corrosive fumes in a fire.[1]
-
Fire-Fighting Procedures:
-
Alert the Fire Brigade and inform them of the location and nature of the hazard.[1]
-
Wear a breathing apparatus and protective gloves.[1]
-
Prevent any spillage from entering drains or water courses.[1]
-
Use fire-fighting procedures appropriate for the surrounding area.[1]
-
If safe, remove containers from the path of the fire.[1]
-
Cool fire-exposed containers with a water spray from a protected location.[1]
-
Thoroughly decontaminate all equipment after use.[1]
-
Section 6: Accidental Release Measures
-
Personal Precautions: Avoid all personal contact, including the inhalation of dust.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use in a well-ventilated area and prevent concentration in low-lying areas.[1]
-
Environmental Precautions: Prevent spillage from entering drains or waterways.[1] If contamination occurs, advise emergency services.[1]
-
Cleanup Procedures:
-
Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] Sweep, shovel, or vacuum the material into a sealed, labeled container for disposal.[1]
-
Wet Spills: Vacuum or shovel the material into labeled containers for disposal.[1]
-
Wash the spill area with large amounts of water and prevent runoff from entering drains.[1]
-
Section 7: Handling and Storage
-
Safe Handling: Avoid all personal contact.[1] Do not eat, drink, or smoke in handling areas.[1] Wash hands with soap and water after handling.[1] Launder contaminated clothing separately before reuse.[1] Use only in a well-ventilated area.[1]
-
Storage Conditions: Store in original containers in a cool, dry, and well-ventilated area.[1] Keep containers securely sealed and protected from physical damage.[1] Store away from incompatible materials and foodstuff containers.[1]
Section 8: Exposure Controls and Personal Protection
-
Engineering Controls: Use in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE):
Section 9: Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | White to gray to brown powder or crystal | [3] |
| Melting Point | 30 - 34 °C | [3] |
| Refractive Index | n20D 1.49 | [3] |
| Solubility in water | Not Available | [1] |
| Vapour Pressure | Not Available | [1] |
Note: Data for properties such as boiling point, density, and flash point are more readily available for the related compound 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) and should not be confused with this substance.
Section 10: Stability and Reactivity
-
Reactivity: See handling and storage recommendations in Section 7.[1]
-
Chemical Stability: The product is considered stable, and hazardous polymerization will not occur.[1]
-
Conditions to Avoid: See Section 7.[1]
-
Incompatible Materials: See Section 7.[1]
-
Hazardous Decomposition Products: May emit corrosive fumes in a fire.[1] See Section 5.[1]
Section 11: Toxicological Information
-
Inhalation: While not classified as causing respiratory tract irritation by EC Directives based on animal models, good hygiene practice dictates that exposure should be minimized.[1]
-
Ingestion: The material is not classified as "harmful by ingestion" by EC Directives due to a lack of corroborating evidence.[1]
-
Skin Contact: Not thought to produce adverse health effects or skin irritation based on animal models, though good hygiene requires minimizing exposure.[1]
-
Eye Contact: This material can cause eye irritation and damage in some individuals.[1]
-
Chronic Effects: Long-term exposure is not believed to produce chronic adverse health effects.[1]
Section 12: Ecological Information
Data regarding the ecological effects of this compound is not available in the provided search results.
Section 13: Disposal Considerations
-
Disposal Method: Dispose of contents and containers at an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[1]
Section 14: Transport Information
Detailed transport information (UN number, hazard class, etc.) for this compound is not specified in the provided search results. The information available often pertains to the "trifluoromethyl" analogue.
Experimental Protocols & Methodologies
The safety data sheets referenced herein summarize the results of standardized toxicological and safety testing but do not provide detailed experimental protocols. The methodologies for first aid, fire-fighting, and accidental release are procedural and are detailed in their respective sections above. For researchers requiring specific experimental designs for toxicological or environmental fate studies (e.g., OECD Test Guidelines, EPA OCSPP Harmonized Guidelines), consultation of primary toxicology literature or specialized databases is recommended.
Visualizations
Chemical Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of the chemical.
First-Aid Response to Exposure
Caption: Decision workflow for first-aid measures following exposure.
References
The Biological Activity of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2,6-Dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0). While primarily recognized as a crucial chemical intermediate in the synthesis of agrochemicals and pharmaceuticals, this document collates available toxicological data and outlines relevant experimental protocols to assess its intrinsic biological effects. Due to a notable lack of publicly available data on its specific biological activity and mechanism of action, this guide focuses on its toxicological profile and its role as a precursor to biologically active molecules, such as the insecticide fipronil and various GABA receptor antagonists.
Introduction
This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a dichlorinated aniline ring with a trifluoromethoxy group, imparts unique properties that are leveraged in the creation of more complex, biologically active compounds. The primary application of this compound is in the manufacturing of the broad-spectrum insecticide, fipronil. It is also utilized in the development of pharmaceutical agents, notably as a precursor for molecules targeting the γ-aminobutyric acid (GABA) receptor.
Direct research into the specific biological activity and mechanism of action of this compound is limited. Therefore, this guide will present the available toxicological data and provide detailed experimental methodologies for the assessment of such effects, in line with international standards.
Toxicological Profile
The known biological effects of this compound are predominantly related to its toxicological properties. The following table summarizes the available data, primarily sourced from safety data sheets (SDS). It is important to note that some data may be for the structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, and is included here as the best available information.
| Toxicological Endpoint | Effect | Species | Quantitative Data |
| Acute Oral Toxicity | Harmful if swallowed. | Not Specified | No specific LD50 available for the trifluoromethoxy variant. |
| Acute Dermal Toxicity | May be harmful in contact with skin. | Rat | LD50 > 2000 mg/kg (for 2,6-Dichloro-4-(trifluoromethyl)aniline)[1] |
| Acute Inhalation Toxicity | Harmful if inhaled. | Rat | LC50 = 1.61 - 2.45 mg/L for 4 hours (for 2,6-Dichloro-4-(trifluoromethyl)aniline)[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Not Specified | Not available. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not Specified | Not available. |
| Respiratory Irritation | May cause respiratory irritation. | Not Specified | Not available. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Not Specified | Not available. |
Role as a Chemical Intermediate
The principal biological relevance of this compound stems from its use as a precursor in the synthesis of biologically active molecules.
Synthesis of Fipronil
This compound is a key starting material in the industrial synthesis of the phenylpyrazole insecticide, fipronil. Fipronil functions by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death. The synthesis pathway highlights the transformation of a relatively simple aniline into a potent neurotoxin for insects.
Precursor to GABA Receptor Antagonists
The chemical scaffold of this compound is utilized in the synthesis of various compounds designed to act as GABA receptor antagonists. This suggests that the core structure is amenable to modifications that result in molecules with high affinity for this critical neurotransmitter receptor.
Experimental Protocols
Given the limited specific biological data, this section provides detailed methodologies for the key toxicological experiments typically performed to characterize a compound like this compound, based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute toxic effects of a substance after oral administration.
-
Animals: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing: Animals are housed individually. The temperature should be 22 ± 3 °C with a relative humidity of 30-70%.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose is administered by gavage using a stomach tube. Animals are fasted overnight before dosing.
-
Procedure: A sighting study is first conducted with a single animal at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). Based on the outcome, a main study is performed with a total of five animals per dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed toxicity and mortality at the different dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This in vitro test determines the potential of a substance to cause skin irritation.[2]
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used, which mimics the properties of the human epidermis.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed.
-
The tissue is then incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Cell viability is determined by the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The amount of formazan produced is quantified spectrophotometrically after extraction.
-
Data Interpretation: The substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[2]
Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[1][3][4][5]
-
Animals: Healthy, adult albino rabbits are typically used.[1]
-
Procedure:
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] Ocular lesions (cornea, iris, and conjunctiva) are scored according to a standardized system.
-
Confirmatory Test: If a severe irritant or corrosive effect is not observed, the response is confirmed in up to two additional animals.[3][5]
-
Endpoint: The scores for ocular lesions are evaluated to determine the irritation potential and the reversibility of the effects.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.[6][7][8][9]
-
Test Organism: Young Daphnia magna (less than 24 hours old) are used.[7]
-
Procedure:
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[6]
-
Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated.[7][9]
GABA Receptor Binding Assay
This in vitro assay can be used to determine if a compound interacts with the GABA receptor.
-
Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed multiple times to remove endogenous GABA.
-
The final pellet is resuspended in a binding buffer.[10]
-
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand that binds to the GABA receptor (e.g., [³H]muscimol).
-
To determine the affinity of a test compound, the assay is performed with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).
-
-
Termination and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.[10]
-
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant).
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a precursor for the synthesis of biologically active molecules like the insecticide fipronil and various GABA receptor antagonists. While its own biological activity is not extensively characterized in publicly available literature, toxicological data indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is very toxic to aquatic life. The provided experimental protocols, based on OECD guidelines, offer a framework for the further investigation and characterization of its biological and toxicological properties. Future research should focus on elucidating any direct interactions of this compound with biological targets to fully understand its safety profile and potential for other applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. Ecotoxicity – Daphnia magna: Motility inhibition test (ISO 6341: 2013 standard or OECD 202: 2004 guideline). - IVAMI [ivami.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)aniline is a key chemical intermediate valued in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a dichlorinated aniline core combined with a trifluoromethoxy group, makes it a versatile building block for synthesizing a wide range of complex molecules and active pharmaceutical ingredients.[2][3] The trifluoromethoxy group can enhance properties such as lipophilicity and metabolic stability in the final products, while the chloro- and amino-substituents provide reactive sites for further chemical modifications.[1][3]
-
Step 1: Synthesis of 4-(trifluoromethoxy)aniline via the reduction of 4-(trifluoromethoxy)nitrobenzene.
-
Step 2: Dichlorination of 4-(trifluoromethoxy)aniline at the ortho-positions to the amine group.
This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Synthetic Pathway Overview
The proposed synthesis begins with the readily available starting material, 4-(trifluoromethoxy)nitrobenzene. This compound is first reduced to form the intermediate, 4-(trifluoromethoxy)aniline. The subsequent step involves the selective dichlorination of this intermediate at the 2- and 6-positions of the aromatic ring to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Data Presentation: Reagents and Reaction Conditions
The following table summarizes the key quantitative data for the proposed two-step synthesis protocol.
| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Reaction Time | Typical Yield |
| 1 | Reduction | 4-(trifluoromethoxy)nitrobenzene (1.0 eq) | Palladium on Carbon (10 wt%, ~0.01 eq) | Hydrogen (H₂) gas (balloon or ~50 psi) | Methanol | Room Temperature | 2-4 hours | >95% |
| 2 | Dichlorination | 4-(trifluoromethoxy)aniline (1.0 eq) | N-Chlorosuccinimide (NCS) (2.1 eq) | - | Acetonitrile | Reflux (~82°C) | 2-6 hours | High |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 4-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)nitrobenzene
This protocol details the catalytic hydrogenation of the nitro-group to an amine, a clean and high-yielding reaction.
Materials:
-
4-(trifluoromethoxy)nitrobenzene
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas cylinder with regulator or balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker) or balloon setup
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 4-(trifluoromethoxy)nitrobenzene (1.0 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 0.01 to 0.05 equivalents by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon of H₂ is often sufficient for small-scale reactions; alternatively, use a pressure of ~50 psi on a Parr apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure all product is collected.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting 4-(trifluoromethoxy)aniline is often pure enough for the next step. If further purification is needed, it can be achieved by column chromatography or distillation.
Step 2: Synthesis of this compound
This protocol uses N-Chlorosuccinimide (NCS), a convenient and effective reagent for the ortho-dichlorination of activated aromatic rings like anilines.[1][4]
Materials:
-
4-(trifluoromethoxy)aniline (from Step 1)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 2.1 equivalents) to the solution in portions. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of the target compound.
References
Application Notes and Protocols: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the probable synthetic routes for 2,6-dichloro-4-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Due to a notable lack of specific published syntheses for this compound, this document outlines a proposed primary synthetic pathway involving the direct ortho-dichlorination of 4-(trifluoromethoxy)aniline. The protocols provided are based on established methodologies for the chlorination of analogous aniline derivatives. Quantitative data from analogous reactions are summarized, and a detailed experimental protocol is presented.
Introduction
Proposed Synthetic Pathway
The most direct and logical synthetic route to this compound is the direct electrophilic chlorination of the commercially available starting material, 4-(trifluoromethoxy)aniline. The electron-donating amine group activates the aromatic ring, directing the incoming electrophiles (chlorine) to the ortho and para positions. Since the para position is already occupied by the trifluoromethoxy group, chlorination is expected to occur at the two available ortho positions.
Various chlorinating agents can be employed for this transformation. Common reagents for the ortho-chlorination of anilines include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂) in a suitable solvent. The choice of reagent and reaction conditions can influence the yield and purity of the final product.
Key Reaction Parameters and Data
The following table summarizes typical reaction conditions and reported yields for the dichlorination of anilines analogous to 4-(trifluoromethoxy)aniline. This data is provided to guide experimental design.
| Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-(trifluoromethyl)aniline | Chlorine (gas) | Toluene | - | 20-30 | 4-6 | >95 | Patent CN100534975C |
| 4-(trifluoromethyl)aniline | Sulfuryl Chloride | Chloroform | - | 25-30 | 2-3 | 88 | Hebei Chemical Industry, 2001, 2, 30-34 |
| 4-(difluoromethoxy)aniline | HCl / H₂O₂ | Acetonitrile | - | 0-25 | 12 | ~85 | Org. Process Res. Dev. 2011, 15, 6, 1418–1421 |
| Aniline | Sulfuryl Chloride | Dichloromethane | Secondary Amine | 25 | 1-2 | 90-95 (mono-ortho) | Chem. Commun., 2017, 53, 9656-9659 |
Experimental Protocol: Proposed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via direct chlorination with sulfuryl chloride.
Materials:
-
4-(trifluoromethoxy)aniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane (10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: While stirring vigorously, add sulfuryl chloride (2.1 eq) dropwise to the solution via a dropping funnel. Maintain the temperature below 5 °C during the addition. The addition should be completed over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water or hexane.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Proposed synthesis of this compound.
The Role of 2,6-Dichloro-4-(trifluoromethoxy)aniline in Pharmaceutical Synthesis: A Review of Its Potential
For Immediate Release
[City, State] – [Date] – 2,6-Dichloro-4-(trifluoromethoxy)aniline is a versatile halogenated aromatic amine that is recognized as a key intermediate in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two chlorine atoms flanking a central amine group and a trifluoromethoxy moiety at the para-position, provides a scaffold with distinct reactivity and physicochemical properties, making it a valuable building block for medicinal chemists.
While specific, publicly available examples of marketed pharmaceuticals directly synthesized from this compound are limited, the structural motif is of significant interest in drug discovery. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The dichloro-substitution pattern influences the acidity of the amine and directs further chemical transformations.
This document outlines the potential applications of this compound in pharmaceutical synthesis, including a generalized experimental protocol for a key reaction type, and discusses the logical workflow for its incorporation into drug discovery programs.
Key Applications in Medicinal Chemistry
The primary application of this compound in pharmaceutical synthesis is as a precursor for the generation of more complex molecular architectures. The amine functionality serves as a versatile handle for a variety of chemical transformations, including:
-
N-Arylation Reactions: The amine can readily participate in nucleophilic aromatic substitution or cross-coupling reactions to form diarylamine or N-arylheterocycle structures. These motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors.
-
Amide Bond Formation: Acylation of the aniline with various carboxylic acids or their derivatives is a straightforward method to introduce diverse side chains and build larger molecules.
-
Diazotization Reactions: The amine can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups onto the aromatic ring.
The combination of the trifluoromethoxy group and the dichloro-substitution pattern makes this intermediate particularly attractive for the synthesis of compounds targeting a range of biological pathways.
Experimental Protocols: A Generalized Approach
While specific reaction conditions are highly dependent on the substrate and desired product, a general protocol for the N-arylation of a pyrimidine scaffold, a common core in many pharmaceuticals, is presented below. This protocol is based on established methodologies for similar aniline derivatives.
Table 1: Generalized Reaction Parameters for N-Arylation
| Parameter | Value |
| Reactants | This compound, Halogenated Pyrimidine |
| Solvent | Aprotic polar solvent (e.g., Dioxane, DMF, NMP) |
| Base | Inorganic or Organic Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) |
| Catalyst | Palladium-based catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Phosphine-based ligand (e.g., Xantphos, BINAP) |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 hours |
Experimental Workflow for N-Arylation
Caption: Generalized workflow for the palladium-catalyzed N-arylation of a pyrimidine with this compound.
Logical Pathway for Drug Discovery Integration
The incorporation of this compound into a drug discovery program would typically follow a logical progression from initial library synthesis to lead optimization.
Caption: A logical workflow illustrating the integration of this compound into a drug discovery pipeline.
Conclusion
This compound represents a valuable and reactive intermediate for the synthesis of novel pharmaceutical compounds. Its unique electronic and steric properties make it an attractive starting material for generating diverse chemical libraries for high-throughput screening. While detailed public information on its direct use in marketed drugs is scarce, its potential for the development of new therapeutics, particularly in the area of kinase inhibitors and other targeted therapies, is significant. Further research and publication in this area are anticipated to reveal more specific applications of this versatile building block.
References
Application Notes and Protocols: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-(trifluoromethoxy)aniline is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring two chlorine atoms ortho to the amine and a trifluoromethoxy group para, provides a scaffold for the development of potent and selective herbicides, fungicides, and insecticides. This document provides an overview of its application, a detailed protocol for a representative synthesis, and an exploration of the potential mode of action for derived compounds.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The trifluoromethoxy group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a valuable starting material, with the dichloro substitution influencing both the chemical reactivity of the aniline and the biological activity of the final product. This aniline derivative is a precursor to several patented agrochemical structures, often serving as the foundational piece for building more complex heterocyclic systems.
Application in Agrochemical Synthesis: Synthesis of a Phenylpyrrole Fungicide
One of the prominent classes of fungicides derived from substituted anilines are the phenylpyrroles. These compounds, inspired by the natural antifungal agent pyrrolnitrin, act as potent inhibitors of the fungal enzyme MAP kinase, which is crucial for osmoregulation. The following sections detail a representative protocol for the synthesis of a hypothetical phenylpyrrole fungicide, Compound 3 , starting from this compound (1 ).
Synthetic Workflow
The synthesis involves a two-step process: a Paal-Knorr pyrrole synthesis followed by a cyanation reaction. This workflow is a common strategy for constructing functionalized pyrrole rings, a prevalent motif in agrochemicals.
Application Notes and Protocols for the Characterization of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2,6-Dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure the identity, purity, and quality of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for determining the purity of this compound and quantifying related impurities. A reversed-phase HPLC method with UV detection is suitable for this purpose.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be to start at a lower concentration of Solvent B and gradually increase it to elute compounds with varying polarities. For example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Purity Analysis of this compound
| Parameter | Specification |
| Purity (by area %) | > 99.0% |
| Impurity 1 (e.g., Isomeric impurity) | < 0.5% |
| Impurity 2 (e.g., Starting material) | < 0.5% |
| Total Impurities | < 1.0% |
Note: The specific impurities to be monitored should be determined based on the synthetic route of this compound.
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Data Presentation
Table 2: GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined | 245/247 | To be determined |
| Potential Impurity 1 | To be determined | To be determined | To be determined |
| Potential Impurity 2 | To be determined | To be determined | To be determined |
Note: The retention times and fragmentation patterns are dependent on the specific instrumentation and conditions used and should be determined experimentally.
Experimental Workflow
HPLC Analysis of 2,6-Dichloro-4-(trifluoromethoxy)aniline: An Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of 2,6-Dichloro-4-(trifluoromethoxy)aniline using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its purity and concentration are critical parameters that require a reliable and accurate analytical method for determination. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is based on established principles for the separation of halogenated anilines and provides a clear protocol for implementation.[2]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis.
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
Chemicals and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound. These conditions are based on methods for similar halogenated aniline compounds.[2]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Mobile Phase A (Water): Use HPLC grade water directly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Degas both mobile phases using an ultrasonic bath for 15 minutes before use.
2.4.2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase (initial composition).
2.4.3. Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8 | ||
| 100% | 10 | ||
| 120% | 12 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and straightforward approach for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar compounds and can be readily implemented in a quality control or research laboratory. Adherence to the system suitability criteria will ensure the validity of the analytical results.
References
Application Note: GC-MS Analysis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of 2,6-Dichloro-4-(trifluoromethoxy)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to its potential biological activity and environmental persistence, a robust and sensitive analytical method is crucial for its detection and quantification. This document provides detailed protocols for sample preparation, GC-MS instrumentation, and data analysis.
Introduction
This compound (CAS No: 24279-39-8[1][2][3][4]) is a halogenated aromatic amine with the molecular formula C7H4Cl2F3N and a molecular weight of 230.01 g/mol [1][5]. Its structure, featuring two chlorine atoms and a trifluoromethoxy group, makes it a key building block in organic synthesis. The monitoring of this compound in various matrices is essential for process control in manufacturing, quality assessment of final products, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such halogenated compounds.[6] This application note presents a validated GC-MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of this compound from aqueous samples.[6]
Reagents and Materials:
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Sodium hydroxide (NaOH) solution, 10 M
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Evaporator flask
-
Concentrator tube
Procedure:
-
In a separatory funnel, place 100 mL of the aqueous sample.
-
Adjust the pH of the sample to >11 by adding 10 M NaOH solution dropwise.[6]
-
Add 30 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[6]
-
Allow the layers to separate for 10 minutes.[6]
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate.[6]
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts.[6]
-
Gently swirl the combined extract over the anhydrous sodium sulfate for 1-2 minutes to remove any residual water.
-
Decant the dried extract into an evaporator flask and concentrate to a final volume of 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[6] |
| Inlet Temperature | 250°C[6] |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[6] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C[7] |
| Quadrupole Temp. | 150°C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-300 amu[7] |
| Data Acquisition | Full Scan Mode |
Data Presentation
The expected retention time and key mass-to-charge ratios for this compound are summarized below. The fragmentation pattern is predicted based on the structure and common fragmentation pathways of halogenated anilines.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 24279-39-8[1][2][3][4] | 230.01[1][5] | 14 - 16 | 229/231/233 | 194, 166, 131 |
Note: The retention time is an approximation and may vary depending on the specific instrument and conditions used. The isotopic pattern of the molecular ion (M, M+2, M+4) due to the two chlorine atoms is a key identifier.
Experimental Workflow
References
- 1. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
- 2. 24279-39-8|2,6-Dichloro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2,6-Dichloro-4-(trifluoromethyl)aniline | LGC Standards [lgcstandards.com]
- 5. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Derivatives from 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)aniline is a versatile chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethoxy group for enhanced metabolic stability and lipophilicity, and two chlorine atoms that can direct further reactions, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The trifluoromethoxy group, in particular, is a valuable feature in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives of this compound. The focus is on the development of pyrazole derivatives, a class of compounds with a broad spectrum of biological activities, including insecticidal, herbicidal, and therapeutic applications. While specific examples for the trifluoromethoxy compound are limited in publicly available literature, the protocols and data presented here are based on the closely related and well-documented 2,6-dichloro-4-(trifluoromethyl)aniline. These examples serve as a strong predictive model for the synthesis and potential applications of this compound derivatives.
Key Applications of Derivatives
Derivatives of halogenated anilines are integral to the discovery of new bioactive compounds. The primary applications for derivatives of this compound are anticipated in the following areas:
-
Agrochemicals: The development of novel insecticides and herbicides is a key application. Phenylpyrazole insecticides, for instance, are known to act as GABA receptor antagonists in insects, leading to potent insecticidal activity.
-
Pharmaceuticals: The trifluoromethoxy-substituted aniline core can be elaborated into a variety of heterocyclic scaffolds for the development of new therapeutic agents, including kinase inhibitors, ion channel modulators, and antiviral compounds.
Synthesis of Pyrazole Derivatives: A Case Study
The synthesis of pyrazole derivatives from substituted anilines is a well-established strategy in medicinal and agrochemical research. The following sections detail the synthesis of a key aminopyrazole intermediate and its further elaboration, based on methodologies reported for the trifluoromethyl analogue.
Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethoxy)phenyl)pyrazole
This aminopyrazole is a crucial building block for a variety of more complex derivatives. Its synthesis typically involves a diazotization of the starting aniline followed by a cyclization reaction.
Experimental Protocol:
-
Diazotization:
-
In a suitable reactor, suspend this compound in a mixture of hydrochloric acid and sulfuric acid.
-
Cool the suspension to 15-20°C.
-
Slowly add a solution of sodium nitrite in water over a period of 3 hours, maintaining the temperature between 15°C and 20°C to form the diazonium salt.
-
Stir the reaction mixture for an additional hour at the same temperature.
-
-
Cyclization:
-
In a separate vessel, prepare a solution of ethyl 2,3-dicyanopropionate.
-
Slowly add the previously prepared diazonium salt suspension to the ethyl 2,3-dicyanopropionate solution, maintaining the temperature below 20°C.
-
Allow the reaction to stir for 10-12 hours.
-
The resulting biphasic mixture is then worked up by separating the organic layer.
-
The organic phase is treated with an aqueous alkali solution to induce cyclization and precipitation of the aminopyrazole product.
-
The precipitate is filtered, washed with water, and dried under vacuum.
-
Expected Yield and Purity:
Based on analogous reactions with the trifluoromethyl compound, a yield of approximately 80% with a purity of over 99% (as determined by HPLC) can be anticipated.[1]
Reaction Workflow:
Caption: Synthetic workflow for the preparation of the aminopyrazole intermediate.
Further Derivatization: Synthesis of Pyrazole Carbaldehydes
The aminopyrazole intermediate can be further modified. For example, the synthesis of pyrazole-4-carbaldehydes can be achieved through a Vilsmeier-Haack reaction on a hydrazone precursor.
Experimental Protocol:
-
Hydrazone Formation:
-
React 2,6-dichloro-4-(trifluoromethoxy)phenylhydrazine with a substituted acetophenone in a suitable solvent (e.g., ethanol) with catalytic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the hydrazone product by filtration.
-
-
Vilsmeier-Haack Reaction:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide (DMF) at 0°C.
-
Add the hydrazone to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Analogous Pyrazole Derivatives:
The following table summarizes the yield and melting point data for a series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, which are analogous to the derivatives that could be synthesized from this compound.
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 6a | 4-Fluorophenyl | 85 | 135-137 |
| 6b | 4-Chlorophenyl | 88 | 158-160 |
| 6c | 3-Chlorophenyl | 82 | 118-120 |
| 6d | 4-Bromophenyl | 90 | 165-167 |
| 6e | 4-Methylphenyl | 87 | 128-130 |
| 6f | 4-Methoxyphenyl | 86 | 75-77 |
Data adapted from the synthesis of trifluoromethyl analogues.[2]
Biological Activity of Pyrazole Derivatives
Pyrazole derivatives synthesized from halogenated anilines have demonstrated significant insecticidal activity. The mechanism of action for many phenylpyrazole insecticides involves the antagonism of the GABA (gamma-aminobutyric acid) receptor in insects, leading to central nervous system toxicity.
Quantitative Biological Activity Data:
The following table presents the insecticidal activity (LC50) of pyrazole Schiff base derivatives of 2,6-dichloro-4-(trifluoromethyl)aniline against termites and locusts. This data provides a strong indication of the potential biological activity of analogous trifluoromethoxy derivatives.
| Compound ID | Target Pest | LC50 (µg/mL) |
| 3d | Termite | 0.006 |
| 3f | Termite | 0.001 |
| Fipronil (Ref.) | Termite | 0.038 |
| 6h | Locust | 47.68 |
| Fipronil (Ref.) | Locust | 63.09 |
Data from the biological evaluation of trifluoromethyl analogues.
Signaling Pathway Inhibition:
The insecticidal activity of phenylpyrazole derivatives is primarily due to their ability to block the GABA-gated chloride channels in the central nervous system of insects. This disruption of ion flow leads to hyperexcitation and eventual death of the insect.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocycles utilizing 2,6-dichloro-4-(trifluoromethoxy)aniline as a key building block. This versatile starting material, featuring a unique combination of a chlorinated aniline core and a trifluoromethoxy substituent, offers multiple reactive sites for constructing diverse molecular scaffolds with potential applications in pharmaceuticals and agrochemicals.
Introduction
This compound is a valuable intermediate for a wide array of complex molecular constructions. The presence of electron-withdrawing groups modulates the reactivity of the aniline moiety and the aromatic ring. The amine group can readily undergo diazotization, acylation, or alkylation, while the aromatic ring can participate in various substitution reactions, making it an ideal starting material for creating diverse compound libraries.
This document outlines synthetic routes to three major classes of heterocycles: pyrazoles, 1,2,3-triazoles, and quinolines, and provides insights into their biological activities.
Synthesis of Phenylpyrazole Derivatives
Phenylpyrazole heterocycles are a cornerstone of modern agrochemicals. A prominent example is the insecticide Fipronil, which can be synthesized from a close structural analog of the topic compound, 2,6-dichloro-4-(trifluoromethyl)aniline. The synthesis involves the formation of a pyrazole ring through a multi-step process.
Experimental Protocol: Synthesis of Fipronil Analogues
This protocol is adapted from the synthesis of Fipronil.
Step 1: Diazotization of this compound
-
To a solution of this compound (1.0 eq) in acetic acid, add nitrosyl sulphuric acid (1.1 eq) over one hour at 30°C.
-
Maintain the reaction at 30°C for an additional hour.
-
Heat the mixture to 50-55°C for 30 minutes to ensure the complete consumption of the starting aniline.
-
Cool the reaction mass to 30°C and quench any excess nitrosyl sulphuric acid.
Step 2: Condensation and Cyclization
-
In a separate vessel, prepare a mixture of acetic acid, ethyl-2,3-dicyanopropionate (1.0 eq), and water.
-
Cool this mixture to 0-5°C.
-
Slowly add the diazotized mass from Step 1 to this mixture over 4-5 hours, maintaining the temperature between 0-5°C.
-
The resulting intermediate can then be further reacted to form the final pyrazole product through subsequent known transformations.
Quantitative Data: Phenylpyrazole Synthesis
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole | 2,6-Dichloro-4-(trifluoromethyl)aniline | Nitrosyl sulphuric acid, Ethyl-2,3-dicyanopropionate | Not specified in literature |
Note: Yields for the direct trifluoromethoxy analog are not available in the cited literature; however, the synthesis of the trifluoromethyl analog proceeds in high yield.
Mechanism of Action: Fipronil
Fipronil's insecticidal activity stems from its ability to block GABA-gated chloride channels in the central nervous system of insects.[1] This disruption of the GABA receptors prevents the uptake of chloride ions, leading to excessive neuronal stimulation, paralysis, and eventual death of the insect.[1] Its selectivity for insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors.[2][3]
Caption: Mechanism of Fipronil Action.
Synthesis of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are another class of heterocycles with a broad range of biological activities. The synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2]-triazoles has been reported via a highly regioselective 1,3-dipolar cycloaddition reaction.
Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol is for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
The starting material, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, is synthesized from the corresponding aniline.
-
In a reaction vessel, dissolve the azide (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent such as a mixture of t-BuOH and H₂O.
-
Add a catalytic amount of a Cu(I) salt (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).
-
Stir the reaction at room temperature. The reaction is typically complete within a short period.
-
Upon completion, the product can be isolated by extraction and purified by crystallization or column chromatography.
Quantitative Data: 1,2,3-Triazole Synthesis
| Compound | R Group (from alkyne) | Yield (%) |
| 5a | Phenyl | 93 |
| 5b | n-Butyl | 89 |
| 5c | 1-Hydroxycyclohexyl | 85 |
| 5d | 2-Hydroxyprop-2-yl | 86 |
| 5e | Diethylaminomethyl | 82 |
Data adapted from the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2]-triazoles.
Biological Activity: Antimicrobial Properties of 1,2,3-Triazoles
A series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues have demonstrated broad-spectrum antimicrobial activity.
Quantitative Data: Antimicrobial Activity
| Compound | Test Organism | Inhibition Zone (mm) |
| 2 | Bacillus cereus | 12 |
| 2 | Staphylococcus aureus | 14 |
| 11 | Candida albicans | 15 |
| 12 | Aspergillus niger | 13 |
| 13 | Bacillus subtilis | 16 |
| 14 | Escherichia coli | 11 |
Data represents a selection of the tested compounds and microorganisms.
Caption: Antimicrobial Screening Workflow.
Synthesis of Quinolines and Benzimidazoles (Generalized Protocols)
Generalized Protocol: Gould-Jacobs Quinolone Synthesis
-
Combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to approximately 120-140°C for 1-2 hours to form the anilidomethylenemalonate intermediate.
-
In a high-boiling solvent such as Dowtherm A, heat to 240-260°C.
-
Slowly add the intermediate from the previous step to the hot solvent.
-
Maintain the high temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Isolate the 4-hydroxyquinoline product by filtration.
Expected yields for this specific substrate are anticipated to be moderate to high based on similar reactions.[4][5]
Caption: Gould-Jacobs Reaction Workflow.
Generalized Protocol: Phillips-Ladenburg Benzimidazole Synthesis
-
To synthesize the precursor, the this compound would first need to be converted to the corresponding o-phenylenediamine derivative through nitration followed by reduction.
-
Combine the resulting o-phenylenediamine (1.0 eq) with a carboxylic acid (e.g., formic acid or acetic acid, 1.1 eq) or an aldehyde.
-
Heat the mixture in the presence of a mineral acid (e.g., HCl) or a Lewis acid catalyst.
-
Reaction temperatures can range from ambient to elevated depending on the reactivity of the carbonyl component.
-
Upon completion, neutralize the reaction mixture to precipitate the benzimidazole product.
-
Isolate the product by filtration and purify by recrystallization.
Yields are expected to be good, depending on the specific reactants and conditions used.[6][7][8]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocycles. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of phenylpyrazoles, 1,2,3-triazoles, quinolines, and benzimidazoles, and to investigate their potential biological activities in the fields of drug discovery and agrochemical development. The unique electronic properties conferred by the trifluoromethoxy group and the chlorine atoms make this an attractive scaffold for the generation of new chemical entities with potentially enhanced efficacy and novel mechanisms of action.
References
- 1. Fipronil Technical Fact Sheet [npic.orst.edu]
- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fipronil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Simple Synthesis and Biological Evaluation of Some Benzimidazoles Using Sodium Hexafluroaluminate, Na 3 AlF 6 , as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Application Notes and Protocols: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)aniline is a halogenated and trifluoromethoxylated aromatic amine with potential applications as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of chlorine atoms at the ortho-positions and a trifluoromethoxy group at the para-position of the aniline ring imparts unique electronic and lipophilic properties. These features are often sought after in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides a detailed overview of the proposed reaction mechanism for the formation of this compound and a plausible experimental protocol for its synthesis.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound from 4-(trifluoromethoxy)aniline proceeds via an electrophilic aromatic substitution mechanism. The amino (-NH₂) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directing activators of the benzene ring for electrophilic attack. Since the para position is occupied by the trifluoromethoxy group, the incoming electrophiles (chloronium ions, Cl⁺, or their equivalent) are directed to the positions ortho to the amino group (C2 and C6).
The reaction is believed to proceed through the following key steps:
-
Generation of the Electrophile: A chlorinating agent, such as N-chlorosuccinimide (NCS), is used to generate the electrophilic chlorine species. In the presence of an acid catalyst, NCS can be protonated, making it a more potent electrophile.
-
Nucleophilic Attack: The electron-rich aniline derivative attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A base (e.g., the solvent or the succinimide anion) removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the monochlorinated product.
-
Second Chlorination: The process is repeated, with the second chlorine atom adding to the other ortho position to yield the final this compound.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocols
Synthesis of this compound from 4-(Trifluoromethoxy)aniline
This procedure is adapted from methodologies for the dichlorination of 4-substituted anilines using N-chlorosuccinimide.[1]
Materials:
-
4-(Trifluoromethoxy)aniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (2.2 eq.) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Proposed Condition | Notes |
| Starting Material | 4-(Trifluoromethoxy)aniline | 1.0 equivalent |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | 2.2 equivalents |
| Solvent | Anhydrous Acetonitrile | Sufficient to dissolve starting material |
| Temperature | Room Temperature to 60 °C | Monitor for exotherm upon addition of NCS |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS |
| Work-up | Aqueous wash | To remove succinimide and unreacted NCS |
| Purification | Silica Gel Chromatography | Eluent: Hexanes/Ethyl Acetate gradient |
Experimental Workflow Visualization
Caption: Experimental workflow for the proposed synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited direct reporting of a one-pot synthesis for this specific molecule, this guide outlines two plausible and scalable multi-step synthetic routes derived from established chemical transformations. The protocols are designed to be robust and adaptable for industrial production, with a focus on reaction conditions, yields, and purification methods.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the creation of complex molecules with diverse biological activities. Its unique substitution pattern, featuring a trifluoromethoxy group and two chlorine atoms flanking an aniline moiety, imparts specific electronic and steric properties that are desirable in drug design and discovery. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document details two primary synthetic strategies for the large-scale production of this compound:
-
Route A: Beginning with the commercially available 4-(trifluoromethoxy)aniline, followed by a selective dichlorination.
-
Route B: A multi-step synthesis starting from 2,6-dichloro-4-nitrophenol, involving trifluoromethoxylation and subsequent reduction of the nitro group.
Each route is presented with detailed experimental protocols, data summaries, and workflow diagrams to aid researchers in the successful synthesis of the target compound.
Synthetic Strategies and Key Transformations
The synthesis of this compound presents a unique challenge due to the specific substitution pattern required. The selection of a synthetic route will depend on factors such as the availability and cost of starting materials, required purity of the final product, and the scale of production.
Route A: Dichlorination of 4-(Trifluoromethoxy)aniline
This route offers a more direct approach, starting from a precursor that already contains the desired trifluoromethoxy and amino functionalities. The key challenge lies in achieving selective dichlorination at the 2 and 6 positions of the aniline ring.
Logical Workflow for Route A:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible synthetic route is the direct dichlorination of 4-(trifluoromethoxy)aniline. This electrophilic aromatic substitution reaction introduces two chlorine atoms onto the aromatic ring, ortho to the amino group.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Impurities can arise from both the starting material, 4-(trifluoromethoxy)aniline, and the chlorination reaction itself.
From the Starting Material (4-(trifluoromethoxy)aniline):
-
Isomeric Impurities: Positional isomers of trifluoromethoxyaniline (e.g., 2- or 3-(trifluoromethoxy)aniline) may be present from its synthesis.
-
Unreacted Precursors: Depending on the synthesis route of the starting material, precursors like trifluoromethoxybenzene could be present.
From the Dichlorination Reaction:
-
Incomplete Chlorination: The most common impurity is likely the mono-chlorinated intermediate, 2-chloro-4-(trifluoromethoxy)aniline.
-
Over-chlorination: Tri-chlorinated or other polychlorinated species can form if the reaction is not carefully controlled.[1]
-
Isomeric Byproducts: While the amino group directs ortho, some para-chlorination might occur, leading to other dichlorinated isomers, although this is less likely for the 2,6-positions.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored, tar-like impurities, especially in the presence of certain reagents or air.[1]
Q3: My reaction mixture has turned dark brown. What is the cause and how can I prevent it?
A dark brown coloration is typically due to the oxidation of the aniline.[1] To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]
-
Purified Reagents: Ensure the starting 4-(trifluoromethoxy)aniline is pure and colorless.
-
Temperature Control: Avoid excessive temperatures which can accelerate decomposition and oxidation.
-
Protecting Groups: While adding steps, protecting the amine group (e.g., via acetylation) can make the substrate less prone to oxidation.[2]
Q4: My purification by distillation is not efficient in removing a specific impurity. What other methods can I use?
If distillation is insufficient, consider the following purification techniques:
-
Column Chromatography: Silica gel chromatography is a standard method for separating closely related isomers and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.
-
Acid-Base Extraction: The basicity of the aniline can be used for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will extract the more basic aniline and its derivatives into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Yield of Dichlorinated Product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the correct stoichiometry of the chlorinating agent. |
| Formation of multiple byproducts. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor dichlorination.- Consider protecting the amino group to control reactivity.[3] | |
| Presence of Mono-chlorinated Impurity | Insufficient chlorinating agent or reaction time. | - Increase the equivalents of the chlorinating agent.- Prolong the reaction time and monitor by TLC or GC. |
| Presence of Tri- or Poly-chlorinated Impurities | Excess chlorinating agent or harsh reaction conditions. | - Reduce the amount of chlorinating agent.- Lower the reaction temperature.[1] |
| Product is a Dark Oil or Solid | Oxidation of the aniline.[1] | - Purge the reaction vessel with an inert gas.- Use freshly purified starting materials.- Treat the crude product with activated carbon during workup or recrystallization. |
| Difficulty in Isolating Pure Product | Formation of hard-to-separate isomers. | - Employ high-performance liquid chromatography (HPLC) for purification.- Optimize recrystallization solvent systems. |
Experimental Protocols
Note: The following is a generalized protocol based on common organic synthesis methodologies for the chlorination of anilines. It should be adapted and optimized for specific laboratory conditions and scales.
Key Experiment: Dichlorination of 4-(trifluoromethoxy)aniline
Objective: To synthesize this compound from 4-(trifluoromethoxy)aniline.
Materials:
-
4-(trifluoromethoxy)aniline
-
Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), or Chlorine gas)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetic Acid)
-
Stirring apparatus
-
Reaction vessel with inert gas inlet
-
Temperature control system (ice bath, heating mantle)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-(trifluoromethoxy)aniline in a suitable solvent.
-
Chlorination: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., 2.1 equivalents of NCS) portion-wise, maintaining a low temperature to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution if NCS is used). Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure, recrystallization, or column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Crude 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,6-Dichloro-4-(trifluoromethoxy)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and workflow diagrams to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-(trifluoromethoxy)aniline, incompletely chlorinated intermediates like 2-Chloro-4-(trifluoromethoxy)aniline, and other isomers formed during the chlorination process. Additionally, byproducts from side reactions and residual solvents may be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a colorless or light-colored solid or crystalline material. Discoloration (e.g., brown or yellow tint) often indicates the presence of impurities. The melting point is a key indicator of purity and should be sharp.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for determining the purity of this compound and quantifying impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by recrystallization with the aid of activated carbon. The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered hot to remove the carbon. The purified product then crystallizes upon cooling.
Q5: My purified product is an oil, but it is expected to be a solid. What should I do?
A5: If the product is an oil at room temperature, it may indicate the presence of significant impurities that are depressing the melting point. Further purification by column chromatography or vacuum distillation may be necessary. It is also possible that the compound exists as a low-melting solid or a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has high solubility when hot and low solubility when cold. |
| Too much solvent was used, preventing saturation upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| The product precipitated during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. | |
| Incomplete transfer of the crystallized product. | Ensure all crystals are scraped from the crystallization flask and rinsed with a small amount of cold solvent. | |
| Low recovery after column chromatography | The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase to ensure complete elution of the product. |
| The compound co-eluted with an impurity. | Optimize the mobile phase composition to achieve better separation. Consider using a different stationary phase. | |
| Sample was not loaded correctly. | Ensure the sample is loaded in a concentrated band at the top of the column. |
Persistent Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material or intermediates detected by GC/HPLC | Incomplete reaction during synthesis. | If possible, re-subject the crude material to the reaction conditions to drive the reaction to completion before purification. |
| Inefficient purification method. | For closely related impurities, a single purification step may be insufficient. Consider a multi-step approach, such as recrystallization followed by column chromatography. | |
| Broad melting point range | Presence of multiple impurities. | Utilize a high-resolution purification technique like column chromatography. |
| The compound is hygroscopic. | Dry the purified product under vacuum to remove any absorbed moisture. | |
| Discoloration of the final product | Presence of oxidation byproducts. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent degradation. Consider purification techniques that can remove colored impurities, such as treatment with activated carbon during recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures thereof) to find a system where it is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize. For maximum yield, further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase and Mobile Phase Selection: For an initial attempt, silica gel is a suitable stationary phase. The mobile phase can be a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity. The polarity can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC or another appropriate analytical method to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic. The purified aniline will precipitate.
-
Extraction: Extract the purified aniline back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow and Decision Diagrams
Caption: A decision-making workflow for selecting the appropriate purification method.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0). This valuable intermediate is utilized in the development of agrochemicals and pharmaceuticals.[1]
While detailed experimental data for the synthesis of this compound is not extensively available in public literature, a common synthetic approach involves the chlorination of 4-(trifluoromethoxy)aniline. This guide addresses potential challenges in this multi-step synthesis, starting from the preparation of the key intermediate, 4-(trifluoromethoxy)aniline.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-stage process:
-
Synthesis of 4-(trifluoromethoxy)aniline: This intermediate is typically prepared by the nitration of trifluoromethoxybenzene, followed by the reduction of the resulting nitro compound.
-
Dichlorination of 4-(trifluoromethoxy)aniline: The final product is obtained by the selective chlorination of 4-(trifluoromethoxy)aniline at the ortho positions to the amino group.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
Disclaimer: The following guide is based on established chemical principles and analogous reactions reported for structurally similar compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline and 4-(difluoromethoxy)aniline. As of the latest update, specific literature detailing the synthesis and yield optimization of 2,6-dichloro-4-(trifluoromethoxy)aniline is limited. Researchers should treat the following protocols as a starting point and optimize them for their specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A plausible and efficient method is the direct di-ortho-chlorination of 4-(trifluoromethoxy)aniline. This approach is analogous to the synthesis of similar halogenated anilines and offers a direct route to the desired product.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of the chlorination to favor the 2,6-dichloro isomer, preventing the formation of mono-chlorinated and other polychlorinated byproducts, and achieving a high yield of the final product. Post-reaction purification to isolate the desired isomer in high purity can also be a significant hurdle.
Q3: How can I monitor the progress of the chlorination reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | Insufficiently active chlorinating agent. | Ensure the quality and activity of the chlorinating agent. For instance, if using a solution of hydrochloric acid and hydrogen peroxide, ensure the concentrations are correct. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring the reaction to avoid runaway reactions or byproduct formation. | |
| Formation of mono-chlorinated byproduct | Insufficient amount of chlorinating agent. | Increase the molar equivalents of the chlorinating agent. A slight excess may be required to drive the reaction to completion. |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or GC until the starting material and mono-chlorinated intermediate are consumed. | |
| Formation of multiple isomers | Inappropriate reaction conditions. | Adjusting the solvent, temperature, and catalyst (if any) can influence the regioselectivity of the chlorination. |
| Product degradation | Harsh reaction conditions (e.g., excessively high temperature). | Perform the reaction at the lowest effective temperature. Consider a more selective and milder chlorinating agent. |
| Difficult purification | Similar physical properties of isomers and byproducts. | Employ advanced purification techniques such as fractional distillation under reduced pressure or column chromatography with a carefully selected eluent system. |
Experimental Protocols
Hypothetical Protocol for the Direct Dichlorination of 4-(trifluoromethoxy)aniline
This protocol is adapted from the direct chlorination of analogous compounds.
Materials:
-
4-(trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Dichloromethane (DCM) or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a well-ventilated fume hood, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent like dichloromethane.
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Add concentrated hydrochloric acid (approximately 3-4 equivalents) to the solution and cool the mixture in an ice bath.
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Slowly add hydrogen peroxide (2-2.5 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
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Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation to yield pure this compound.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of the analogous compound, 2,6-dichloro-4-(trifluoromethyl)aniline, which can serve as a reference for optimizing the synthesis of the trifluoromethoxy analog.
Table 1: Effect of Molar Ratio of Ammonia to 3,4,5-Trichlorobenzotrifluoride on the Yield of 2,6-dichloro-4-(trifluoromethyl)aniline
| Molar Ratio (Ammonia : Substrate) | Yield (%) |
| 15 : 1 | 35 |
| 26 : 1 | 73 |
Data adapted from a patent on the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.
Table 2: Influence of Reaction Temperature on the Halogenation of p-Chlorobenzotrifluoride
| Reaction Temperature (°C) | Yield of 3,4,5-Trichlorobenzotrifluoride (%) |
| 60 | Maximized |
| 85 | - |
| 105 | - |
| 110 | - |
Qualitative data from a patent indicating that 60°C is advantageous for the formation of the target intermediate.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline. This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for the synthesis of this compound is the direct chlorination of 4-(trifluoromethoxy)aniline. This reaction typically employs a chlorinating agent such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide in a suitable solvent. The electron-donating amino group directs the chlorination to the positions ortho to it on the aromatic ring.
Q2: What are the expected major side products in this synthesis?
During the chlorination of 4-(trifluoromethoxy)aniline, several side products can form. The most common include:
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Monochloro-intermediate: 2-Chloro-4-(trifluoromethoxy)aniline, resulting from incomplete chlorination.
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Over-chlorinated products: Trichlorinated anilines, such as 2,3,6-trichloro-4-(trifluoromethoxy)aniline, can be produced if the reaction is not carefully controlled.
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Isomeric dichlorinated products: While the 2,6-dichloro isomer is the major product, small amounts of other isomers may form.
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Oxidized impurities: The aniline starting material or product can be susceptible to oxidation, leading to colored impurities.
Q3: How can I monitor the progress of the reaction to minimize side products?
Regular monitoring of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is crucial. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of under- and over-chlorinated species.
Q4: What are the recommended purification methods for the crude product?
Purification of the crude this compound can typically be achieved through:
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Recrystallization: This is an effective method for removing most impurities, provided a suitable solvent system is identified.
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Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related side products.
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Vacuum Distillation: Given the nature of the compound, vacuum distillation can be a viable option for purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 2,6-dichloro product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent. | - Monitor the reaction until the starting material is consumed. - Optimize the reaction temperature; too low may slow the reaction, too high may increase side products. - Use a slight excess of the chlorinating agent. |
| High percentage of monochloro-aniline impurity | - Insufficient reaction time. - Inadequate amount of chlorinating agent. | - Increase the reaction time and continue monitoring. - Add a small additional portion of the chlorinating agent and monitor the reaction progress. |
| Presence of trichloro-aniline and other polychlorinated impurities | - Excess of chlorinating agent. - Prolonged reaction time. - High reaction temperature. | - Use a stoichiometric amount or only a slight excess of the chlorinating agent. - Stop the reaction as soon as the starting material and monochloro-intermediate are consumed. - Perform the reaction at a lower temperature. |
| Product discoloration (e.g., dark oil or solid) | - Oxidation of the aniline. - Presence of residual acid from the reaction. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup. - Consider treatment with a reducing agent, such as zinc powder or iron powder, to remove certain oxidized impurities. |
Experimental Protocols
General Protocol for the Chlorination of 4-(trifluoromethoxy)aniline
Materials:
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4-(trifluoromethoxy)aniline
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Chlorinating agent (e.g., sulfuryl chloride)
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Solvent (e.g., dichloromethane, chloroform, or acetic acid)
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Sodium bicarbonate solution (saturated)
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Sodium sulfate (anhydrous)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 4-(trifluoromethoxy)aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an inlet for inert gas.
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Cool the solution to the desired temperature (e.g., 0-10 °C) using an ice bath.
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Slowly add the chlorinating agent (e.g., 2.0-2.2 equivalents of sulfuryl chloride) dropwise to the stirred solution while maintaining the temperature.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete (typically when the starting material and monochloro-intermediate are no longer detectable), quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Example Data for Monitoring Reaction Progress by GC
| Reaction Time (hours) | Starting Material (%) | 2-Chloro-4-(trifluoromethoxy)aniline (%) | This compound (%) | Trichloro-impurities (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 45 | 40 | 15 | <1 |
| 2 | 10 | 35 | 54 | 1 |
| 3 | <1 | 15 | 83 | 2 |
| 4 | <1 | 5 | 92 | 3 |
| 5 | <1 | <1 | 95 | 4 |
Visualizations
Caption: Main synthesis pathway and a key over-chlorination side reaction.
Caption: A troubleshooting workflow for identifying and addressing common synthesis issues.
optimization of reaction parameters for 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related substituted anilines.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction, side reactions, or product degradation. | - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Temperature Control: Maintain the optimal reaction temperature. For instance, in chlorination reactions, controlling the temperature can prevent over-chlorination. - Purity of Reagents: Ensure all starting materials and reagents are of high purity. |
| Formation of Isomeric Impurities | Poor regioselectivity during electrophilic substitution (e.g., chlorination). | - Protecting Groups: Utilize bulky protecting groups on the aniline nitrogen to sterically hinder ortho positions and favor para-substitution. - Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. For halogenation, specific Lewis acid catalysts might be required. - Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to optimize selectivity. |
| Incomplete Chlorination | Insufficient chlorinating agent or deactivation of the catalyst. | - Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the substrate is used. A slight excess may be necessary. - Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material. |
| Hydrolysis of Trifluoromethoxy Group | Presence of strong acids or bases at elevated temperatures. | - pH Control: Carefully control the pH of the reaction mixture, especially during workup and purification steps. - Temperature Management: Avoid excessively high temperatures during hydrolysis of protecting groups or other reaction steps. |
| Difficulty in Product Purification | Presence of closely related impurities or starting materials. | - Recrystallization: Choose an appropriate solvent system for recrystallization to isolate the pure product. - Column Chromatography: If recrystallization is ineffective, employ column chromatography with a suitable eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound and analogous compounds involve a multi-step process. A common approach starts with the protection of the amino group of a substituted aniline, followed by chlorination at the 2 and 6 positions, and finally deprotection. Another route involves the direct chlorination of 4-(trifluoromethoxy)aniline, though this can lead to issues with regioselectivity.
Q2: How can I improve the regioselectivity of the chlorination step to favor the 2,6-dichloro product?
A2: To enhance the formation of the desired 2,6-dichloro isomer, consider the following:
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Protecting Group: Acetylation of the amino group to form an acetanilide derivative is a common strategy. The bulky acetyl group directs chlorination to the ortho positions relative to the activating acetamido group.
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Reaction Conditions: The choice of chlorinating agent and solvent is crucial. Reagents like sulfuryl chloride or chlorine gas in a suitable solvent such as acetic acid or a chlorinated hydrocarbon are often employed.[1]
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Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[2]
Q3: What are the key parameters to control during the synthesis?
A3: Critical parameters to monitor and control include:
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Temperature: Exothermic reactions, such as chlorination, require careful temperature management to prevent side reactions.
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Pressure: For reactions involving gases like ammonia in high-pressure ammoniation, precise pressure control is essential for safety and reaction efficiency.[3]
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Purity of Starting Materials: The purity of the initial substrates will directly impact the purity of the final product and the overall yield.
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Catalyst Activity: In catalytic reactions, ensuring the catalyst is active and not poisoned is vital for achieving high conversion.
Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A4: Yes, several reagents used in this synthesis are hazardous.
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Chlorinating agents (e.g., chlorine gas, sulfuryl chloride): These are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Strong acids and bases: These are corrosive. Handle with care and appropriate PPE.
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Solvents: Many organic solvents are flammable and may be toxic. Work in a well-ventilated area and away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols & Data
Several synthetic routes have been reported for analogous compounds. Below are representative protocols and data.
Synthesis via Chlorination of a Substituted Aniline
This approach is common for producing dichlorinated aniline derivatives.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
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Protection (Acetylation): 4-(trifluoromethoxy)aniline is reacted with acetic anhydride, often in the presence of a base like sodium acetate or a solvent like acetic acid, to form N-(4-(trifluoromethoxy)phenyl)acetamide. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
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Chlorination: The protected aniline is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent). A chlorinating agent, such as sulfuryl chloride, is added dropwise while maintaining a controlled temperature (often cool to room temperature). The reaction progress is monitored by TLC or HPLC.
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Deprotection (Hydrolysis): The resulting N-(2,6-dichloro-4-(trifluoromethoxy)phenyl)acetamide is hydrolyzed using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions, typically with heating, to yield the final product, this compound.
Synthesis via Ammoniation of a Polychlorinated Benzotrifluoride Derivative
This method is often used in industrial-scale production.
Reaction Parameters for Ammoniation:
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trichlorobenzotrifluoride | [3] |
| Reagent | High-concentration ammonia water | [3] |
| Temperature | 150°C - 178°C (preferentially 165°C - 175°C) | [3] |
| Pressure | 1.0 MPa - 13.5 MPa (preferentially 11.0 MPa - 12.0 MPa) | [3] |
| Yield | ~70-72% | [3] |
Logical Relationship of Parameters for Ammoniation:
Caption: Key parameters for the ammoniation synthesis route.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to potential issues related to low yield and product impurity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach is the electrophilic chlorination of 4-(trifluoromethoxy)aniline using a suitable chlorinating agent. The trifluoromethoxy group is electron-withdrawing, which deactivates the aromatic ring, while the amino group is a strong activating, ortho-, para-director. The challenge lies in controlling the reaction to achieve selective dichlorination at the 2- and 6-positions.
Q2: My reaction is resulting in a complex mixture of products, including mono-chlorinated and tri-chlorinated species. How can I improve the selectivity for the desired 2,6-dichloro product?
The formation of multiple chlorinated byproducts is a common issue due to the strong activating nature of the aniline's amino group.[1] To enhance selectivity for the 2,6-dichloro isomer, consider the following strategies:
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Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) can offer better control over the reaction compared to chlorine gas or sulfuryl chloride.[2][3]
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Reaction Temperature: Lowering the reaction temperature can help to moderate the reaction rate and improve selectivity.
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Stoichiometry of the Chlorinating Agent: Carefully controlling the molar equivalents of the chlorinating agent is crucial. Using slightly more than two equivalents can favor dichlorination, but an excess should be avoided to prevent the formation of trichloroaniline.
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Solvent: The choice of solvent can influence the reactivity and selectivity. Acetonitrile has been shown to be an effective solvent for the chlorination of deactivated anilines.[2]
Q3: The reaction mixture turns dark brown or black, leading to a low yield of a tarry product. What is the cause and how can it be prevented?
Dark coloration and tar formation are typically signs of oxidation of the aniline starting material or product.[1] Anilines are susceptible to oxidation, especially under certain reaction conditions. To mitigate this:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[1]
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Purity of Starting Material: Ensure the 4-(trifluoromethoxy)aniline is pure and free of colored impurities before starting the reaction.[1]
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Amino Group Protection: Acetylating the amino group to form an acetanilide can reduce its susceptibility to oxidation and also helps in controlling the regioselectivity of the chlorination.[1] The protecting group can be removed by hydrolysis after the chlorination step.
Q4: How can I effectively purify the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Common purification techniques include:
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Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other impurities. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
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Acid-Base Extraction: To remove any unreacted 4-(trifluoromethoxy)aniline, an acidic wash (e.g., with dilute HCl) can be performed during the workup. The basic aniline will be protonated and move into the aqueous phase.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient amount of chlorinating agent. | Increase the molar equivalents of the chlorinating agent incrementally. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or GC. | |
| Formation of Monochloroaniline as the Major Product | Insufficient chlorinating agent. | Increase the molar equivalents of the chlorinating agent to favor dichlorination. |
| Reaction conditions are too mild. | Increase the reaction temperature or use a more reactive chlorinating agent. | |
| Formation of 2,4,6-Trichloroaniline | Excess chlorinating agent. | Reduce the molar equivalents of the chlorinating agent. |
| Reaction conditions are too harsh. | Lower the reaction temperature and consider a less reactive chlorinating agent. | |
| Product is a Dark Oil or Solid | Oxidation of the aniline. | Conduct the reaction under an inert atmosphere and use purified starting materials. Consider protecting the amino group.[1] |
| Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[1] | ||
| Difficulty in Isolating the Product | Product is highly soluble in the workup solvent. | Use a different extraction solvent or perform a back-extraction. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocol (General Method)
Chlorination of 4-(trifluoromethoxy)aniline using N-Chlorosuccinimide (NCS)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(trifluoromethoxy)aniline in a suitable solvent such as acetonitrile.
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Addition of Chlorinating Agent: Add 2.1 equivalents of N-chlorosuccinimide (NCS) to the solution in portions at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Visualizing the Synthetic Workflow and Troubleshooting
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of starting materials from the 2,6-Dichloro-4-(trifluoromethoxy)aniline product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
A1: The synthesis of this compound can proceed through various routes, influencing the profile of potential impurities. Common starting materials and their associated impurities include:
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From 4-(trifluoromethoxy)aniline: Chlorination of this starting material can lead to incomplete reactions, resulting in the presence of mono-chlorinated species (2-chloro-4-(trifluoromethoxy)aniline and 3-chloro-4-(trifluoromethoxy)aniline) and unreacted starting material. Over-chlorination can also occur, leading to trichlorinated byproducts.
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From 3,4-Dichloro-1-(trifluoromethoxy)benzene: Nitration followed by reduction to the aniline can introduce isomeric impurities if the nitration is not perfectly regioselective. Incomplete reduction of the nitro group can also result in the presence of 2,6-dichloro-4-(trifluoromethoxy)nitrobenzene.
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From p-Chlorobenzotrifluoride (for the analogous 2,6-dichloro-4-(trifluoromethyl)aniline): Halogenation and ammoniation reactions can result in impurities such as 3,4-Dichlorobenzotrifluoride, 3,4,5-Trichlorobenzotrifluoride, and 2,4,5-trichloro trifluoromethyl benzene.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are vacuum distillation/rectification, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and acceptable yield. For the structurally similar 2,6-dichloro-4-(trifluoromethyl)aniline, routine rectification after washing and high-vacuum de-watering is effective in achieving a purity of over 99%.[1]
Q3: How can I effectively remove non-basic impurities from my aniline product?
A3: Acid-base extraction is a highly effective method for removing non-basic or weakly basic impurities. By dissolving the crude product in a suitable organic solvent and washing with an aqueous acid solution (e.g., 1-2 M HCl), the basic aniline product will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base to precipitate the purified aniline.
Q4: My purified this compound is colored. What could be the cause and how can I fix it?
A4: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. The presence of residual acidic or metallic impurities can catalyze this process. To decolorize the product, treatment with activated charcoal during recrystallization can be effective. To prevent discoloration, it is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Purification by Recrystallization
Problem: Low recovery of the product after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. - Consider using a co-solvent system to fine-tune solubility. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy, followed by heating to redissolve and then slow cooling. |
| Using too much solvent: This prevents the solution from becoming saturated upon cooling. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or oils. | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Product loss during washing: The wash solvent is dissolving a significant amount of the crystals. | - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
A patent for the purification of the similar compound, 2,6-dichloro-4-trifluoromethyl aniline, notes that while recrystallization is a common method, it can lead to serious product loss, with ultimate yields sometimes less than 50%.[2]
Purification by Column Chromatography
Problem: Poor separation of the product from starting materials or impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity: The eluent is either too polar, causing co-elution, or not polar enough, leading to very slow elution of the product. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the product. - A common mobile phase for anilines on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). |
| Column overloading: Too much crude material is loaded onto the column. | - Use an appropriate amount of crude material for the column size. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Strong interaction with silica gel: The basic aniline group can interact strongly with the acidic silica gel, leading to tailing of the product peak. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to improve peak shape and reduce tailing. |
Purification by Vacuum Distillation
Problem: Product decomposition or incomplete separation.
| Possible Cause | Troubleshooting Steps |
| Distillation temperature is too high: This can lead to thermal decomposition of the aniline. | - Reduce the pressure of the vacuum system to lower the boiling point of the compound. - Ensure the heating mantle is set to a temperature only slightly above the boiling point at the given pressure. |
| Insufficient vacuum: The pressure is not low enough to achieve a clean separation from high-boiling impurities. | - Check the vacuum pump and all connections for leaks. Ensure the pump is capable of reaching the required pressure. |
| Bumping of the liquid: Uneven boiling can lead to impure distillate. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
Quantitative Data Summary
The following table provides a comparative overview of the expected outcomes for different purification methods based on data for structurally similar anilines.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Vacuum Distillation/Rectification | > 99%[1] | High | Effective for large quantities and removing non-volatile or very high-boiling impurities. Requires careful control of temperature and pressure. |
| Recrystallization | > 98% | Can be < 50%[2] | Good for removing small amounts of impurities with different solubility profiles. Solvent selection is critical and yield can be low. |
| Column Chromatography | > 99% | Moderate to High | Highly effective for separating compounds with different polarities, including isomers. Can be time-consuming and requires significant solvent usage. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated.
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Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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TLC Analysis: Determine an optimal mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent, and then carefully add the dry powder to the top of the column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Start with a low percentage of B and gradually increase it.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
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Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase or a suitable solvent.
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Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Purity is typically calculated by the area percent method.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting low yield in recrystallization.
References
Technical Support Center: 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dichloro-4-(trifluoromethoxy)aniline. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Discoloration of the Compound Upon Storage
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Question: My solid this compound, which was initially a white to off-white powder, has turned yellow or brown. Is it still usable?
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Answer: The discoloration of aniline derivatives is often indicative of oxidation or degradation due to exposure to air and/or light. While a slight change in color may not significantly impact all applications, for sensitive experiments such as in pharmaceutical development, the presence of impurities can be a major concern.
-
Recommended Action:
-
Assess Purity: Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary to remove the degradation products.
-
Prevention: To prevent future discoloration, store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
-
-
Issue 2: Low Yield or Unexpected Side Products in a Reaction
-
Question: I am using this compound in a reaction and observing a low yield of my desired product, along with several unexpected peaks in my reaction monitoring (e.g., by LC-MS). Could the starting material be unstable under my reaction conditions?
-
Answer: Yes, the stability of this compound can be compromised under certain reaction conditions, leading to degradation and the formation of byproducts. Halogenated anilines can be susceptible to degradation in the presence of strong acids, bases, or oxidizing agents, and at elevated temperatures.
-
Troubleshooting Steps:
-
Evaluate Reaction Conditions:
-
pH: If your reaction is conducted under strongly acidic or basic conditions, consider if the pH can be adjusted to be closer to neutral.
-
Temperature: If the reaction is run at a high temperature, investigate if it can be performed at a lower temperature, even if it requires a longer reaction time.
-
Atmosphere: Ensure the reaction is carried out under an inert atmosphere if the reagents or intermediates are sensitive to oxidation.
-
-
Starting Material Purity: Confirm the purity of your this compound before starting the reaction.
-
Forced Degradation Study: To understand the stability of the compound under your specific conditions, consider performing a forced degradation study as outlined in the Experimental Protocols section.
-
-
Logical Relationship for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its stability and purity, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C in a dark, dry, and well-ventilated area is recommended. Storing under an inert atmosphere (e.g., argon) can further prevent oxidative degradation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided as it may lead to vigorous reactions and degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemical structure of halogenated anilines, potential degradation pathways may include:
-
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This is often accelerated by exposure to air and light.
-
Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the trifluoromethoxy group or dehalogenation could potentially occur, although the trifluoromethoxy group is generally more stable to hydrolysis than a methoxy group.
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of halogenated aromatic compounds.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions. This involves subjecting a solution of the compound to various stress conditions and monitoring for degradation over time using a stability-indicating analytical method like HPLC. See the Experimental Protocols section for a general procedure.
Data Presentation
As there is limited quantitative data available in the public domain for the stability of this compound, a summary table cannot be provided at this time. Researchers are encouraged to generate their own stability data using the protocols outlined below.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer for neutralization
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
A C18 reverse-phase HPLC column is a good starting point.
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a thermostatic oven at a high temperature (e.g., 80°C).
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Technical Support Center: Recrystallization of 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,6-Dichloro-4-(trifluoromethoxy)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is soluble in various organic solvents, a solvent screening is recommended.[1] Good starting points, based on the polarity of similar halogenated anilines, include alcohols (e.g., ethanol, methanol, isopropanol) or a mixed solvent system such as hexane/ethyl acetate or hexane/acetone.[2][3]
Q2: My purified product is an off-white or yellowish solid. How can I obtain a colorless product?
A2: The presence of color often indicates oxidized impurities or other colored byproducts.[4] To remove these, you can treat the hot, dissolved solution of your crude product with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, leading to a purer, colorless crystalline product upon cooling.[3][4]
Q3: I am not getting any crystal formation upon cooling. What should I do?
A3: If crystals do not form, your solution may be too dilute (i.e., you have used too much solvent).[5] Try evaporating some of the solvent to increase the concentration of the solute.[5] If that doesn't work, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. Cooling the solution in an ice bath can also promote crystallization.[6]
Q4: My recrystallization yield is very low. What are the possible reasons?
A4: A low yield can result from several factors. Using an excessive amount of solvent will lead to a significant portion of your product remaining in the mother liquor.[5] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. To avoid this, pre-heat your filtration apparatus (funnel and receiving flask).[6] Finally, ensure you are washing the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving your product.[3]
Q5: The melting point of my recrystallized product is broad. What does this indicate?
A5: A broad melting point range typically suggests that the product is still impure. The impurities disrupt the crystal lattice, leading to melting over a range of temperatures. A second recrystallization is often necessary to achieve higher purity and a sharp melting point.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The solvent may be too nonpolar, or the solution is cooling too rapidly. | Reheat the solution and add a small amount of a more polar co-solvent. Allow the solution to cool more slowly. Ensure the initial solvent choice is appropriate. |
| No Crystal Formation | The solution is supersaturated but nucleation has not occurred. The solution may be too dilute. | Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath.[5][6] |
| Colored Crystals | Presence of colored impurities. Oxidation of the aniline functional group. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[4] Subsequent recrystallizations may be necessary. |
| Low Recovery/Yield | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent for dissolution. Pre-heat the filtration apparatus. Wash the collected crystals with a minimal amount of ice-cold solvent.[3][6] |
| Crystals Form Too Quickly | The solution is too concentrated or is cooling too rapidly. | Reheat the solution and add a small amount of additional solvent. Insulate the flask to slow the cooling rate.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures like hexane/ethyl acetate) to each tube.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring.
-
Continue adding the hot solvent until the solid just completely dissolves.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a clean funnel and a new Erlenmeyer flask.
-
Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄Cl₂F₃NO |
| Molecular Weight | 246.01 g/mol [7] |
| Melting Point | 30 - 34 °C[7] |
| Appearance | White to gray to brown powder to crystal[7] |
| Solubility | Insoluble in water, soluble in various organic solvents.[1] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Column Chromatography Purification of 2,6-Dichloro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,6-Dichloro-4-(trifluoromethoxy)aniline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound will not elute from the column | The chosen eluent system is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel.[1] | Test the stability of the compound on a TLC plate coated with silica gel. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine.[1][2] | |
| Fractions are all mixed | Poor separation of components. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the desired compound and impurities. An ideal Rf value for the target compound is between 0.2 and 0.4.[3] |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of stationary phase weight to the crude sample weight.[4] | |
| Peak Tailing in Fractions | Interaction between the basic aniline group and acidic silanol groups on the silica surface.[5] | Add a small amount of a volatile amine, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[2][5] |
| Peak Fronting in Fractions | The sample was dissolved in a solvent significantly more polar than the mobile phase. | Dissolve the sample in the initial mobile phase solvent whenever possible.[5] |
| The column was overloaded. | Reduce the amount of sample loaded onto the column.[5] | |
| Low Recovery of Pure Compound | The compound is too soluble in the eluent, leading to broad bands and co-elution. | Select a solvent system where the compound has moderate solubility. |
| The compound may have partially decomposed on the column. | Refer to the solutions for compound decomposition mentioned above. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for the column chromatography of this compound?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems. Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A standard starting system could be a mixture of hexane and ethyl acetate, adjusting the ratio to achieve the desired separation.[3] Toluene-based systems can also offer different selectivity.[3]
Q2: How can I prevent my aniline compound from sticking to the silica gel column?
A2: Aniline and its derivatives can sometimes interact strongly with the acidic silica gel, leading to poor recovery.[2] To mitigate this, you can add a small amount of triethylamine (typically 0.1-1%) to your eluent.[2] This neutralizes the acidic sites on the silica gel. Alternatively, you can use a different stationary phase like neutral alumina.
Q3: What is the proper way to pack a silica gel column?
A3: There are two common methods for packing a column: dry packing and wet packing.[4][6] For wet packing, a slurry of silica gel in the initial, least polar eluent is prepared and poured into the column, ensuring no air bubbles are trapped.[3] The column should be gently tapped to ensure even packing.[3] For dry packing, the dry stationary phase is added to the column, followed by the mobile phase, which is flushed through until the column is fully saturated.[4][6]
Q4: How should I load my sample onto the column?
A4: The sample should be dissolved in a minimal amount of the eluent or a slightly more polar solvent.[7] This concentrated solution is then carefully added to the top of the column.[7] Alternatively, for samples with poor solubility in the eluent, a "dry loading" technique can be used.[7] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the packed column.[8]
Q5: How can I monitor the separation during the elution process?
A5: Collect small fractions of the eluent as it comes off the column.[3] Spot these fractions on a TLC plate alongside a reference spot of your starting material to monitor the separation and identify the fractions containing the pure product.[3]
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a small layer of sand over the plug.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[3]
-
Allow the silica gel to settle, and then drain the excess solvent until it is just level with the top of the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[7] Carefully pipette this solution onto the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.[3]
-
Collect fractions in test tubes or other suitable containers.
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.[3]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Suggested TLC Solvent Systems
The following table provides suggested starting solvent systems for developing a TLC method for this compound. The ideal system should give a target Rf value of 0.2-0.4 for the desired compound.[3]
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard starting system. Adjust the ratio to achieve the desired Rf. |
| Dichloromethane / Hexane | 1:4 to 1:1 | Offers different selectivity compared to ethyl acetate systems. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can provide alternative selectivity for aromatic compounds.[3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. bnmv.ac.in [bnmv.ac.in]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2,6-Dichloro-4-(trifluoromethoxy)aniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving 2,6-Dichloro-4-(trifluoromethoxy)aniline. The following information addresses common issues related to byproduct formation and offers strategies for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Based on the reactivity of this compound, the most common byproducts typically fall into three categories:
-
Incompletely Reacted Starting Material: Unreacted this compound is a common impurity if the reaction does not go to completion.
-
Isomeric Byproducts: Positional isomers can form during the synthesis of the starting material itself, or potentially during subsequent reactions. For instance, isomers with different chlorination patterns or substitution at different positions on the aniline ring may be present.
-
Over-reaction or Side-reaction Products: Depending on the specific reaction, byproducts from further substitution on the aromatic ring or reactions involving the amine or trifluoromethoxy group can occur. The amine group, for example, can undergo diazotization, acylation, or alkylation, while the aromatic ring can participate in electrophilic or nucleophilic aromatic substitution reactions.
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): An excellent first-line technique for separating the main product from impurities. Developing a gradient method can help resolve closely eluting isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of potential byproduct structures.
-
Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities and positional isomers of trifluoromethoxy aniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the main product and any isolated byproducts, helping to confirm their identity.
Q3: What general strategies can be employed to minimize byproduct formation?
A3: To minimize byproduct formation, careful control of reaction parameters is crucial:
-
Reaction Temperature: Gradual temperature changes and maintaining the optimal reaction temperature can prevent the formation of degradation products and unwanted side reactions.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants can prevent over-reaction and the formation of polysubstituted byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC can help determine the optimal reaction time to maximize product yield and minimize byproduct formation.
-
Purity of Starting Materials: Using highly pure this compound is essential to avoid introducing impurities from the outset.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Problem 1: Presence of Unreacted Starting Material
Symptoms:
-
A significant peak corresponding to this compound is observed in the HPLC or GC chromatogram of the crude product.
-
The overall yield of the desired product is lower than expected.
Possible Causes:
-
Insufficient reaction time.
-
Reaction temperature is too low.
-
Inadequate mixing.
-
Deactivated reagent or catalyst.
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction at regular intervals to ensure it has reached completion.
-
Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for potential degradation.
-
Improve Agitation: Ensure the reaction mixture is being stirred effectively.
-
Verify Reagent/Catalyst Activity: Use fresh or properly stored reagents and catalysts.
Problem 2: Formation of Isomeric Byproducts
Symptoms:
-
Multiple peaks with the same mass-to-charge ratio (m/z) as the desired product are observed in the LC-MS analysis.
-
Complex multiplets or unexpected signals are present in the NMR spectrum.
Possible Causes:
-
The starting material contains isomeric impurities.
-
Lack of regioselectivity in the reaction.
Troubleshooting Steps:
-
Analyze Starting Material: Check the purity of the this compound for the presence of isomers.
-
Optimize Reaction Conditions: Vary the solvent, temperature, and catalyst to improve the regioselectivity of the reaction.
-
Purification: Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography to separate the desired isomer.
Data Presentation
Table 1: Potential Byproducts in this compound Reactions
| Byproduct Type | Potential Structure/Identity | Common Origin | Suggested Analytical Method |
| Incomplete Reaction | This compound | Unreacted starting material | HPLC, GC, LC-MS |
| Isomeric Impurity | Positional isomers of dichlorinated or trifluoromethoxylated aniline | Synthesis of starting material, lack of reaction regioselectivity | HPLC, GC-MS, NMR |
| Over-reaction Product | Polychlorinated or further substituted aniline derivatives | Excess chlorinating agent or other reagents | LC-MS, NMR |
| Side-reaction Product | Products from reactions at the amine or trifluoromethoxy group | Non-specific reaction conditions | LC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by HPLC
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Visualizations
Caption: Potential pathways for byproduct formation.
Caption: A logical workflow for troubleshooting byproduct identification.
Validation & Comparative
A Comparative Guide to 2,6-Dichloro-4-(trifluoromethoxy)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
An objective analysis of two critical building blocks in modern medicinal and agricultural chemistry, this guide provides a head-to-head comparison of 2,6-Dichloro-4-(trifluoromethoxy)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline. Below, we delve into their physicochemical properties, synthesis, and the nuanced impact of the trifluoromethoxy versus the trifluoromethyl group on molecular behavior, supported by available data.
Executive Summary
This compound and 2,6-dichloro-4-(trifluoromethyl)aniline are key halogenated and fluorinated aniline derivatives extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the unique electronic properties conferred by the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, respectively. While structurally similar, the seemingly minor difference of an oxygen atom profoundly influences lipophilicity, metabolic stability, and synthetic accessibility, making the choice between these two an important consideration in the design of new active compounds. Generally, the trifluoromethoxy group imparts greater lipophilicity and metabolic stability compared to the trifluoromethyl group, which can be a significant advantage in drug design.[1][2]
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of these two anilines are summarized below. These characteristics are crucial for determining their behavior in both synthetic reactions and biological systems.
| Property | This compound | 2,6-dichloro-4-(trifluoromethyl)aniline |
| CAS Number | 99479-66-0[3] | 24279-39-8[4][5] |
| Molecular Formula | C₇H₄Cl₂F₃NO[3] | C₇H₄Cl₂F₃N[6] |
| Molecular Weight | 246.01 g/mol [3] | 230.01 g/mol [4] |
| Melting Point | 30-34 °C[7] | 33-37 °C[4] |
| Boiling Point | Not readily available | 60-62 °C @ 1 mmHg[4] |
| Calculated logP | Not readily available | 4.58[8] |
| Appearance | White to gray to brown powder or crystal[7] | Liquid or solid[4] |
| Solubility | Soluble in organic solvents. | Insoluble in water, soluble in various organic solvents.[5] |
The Impact of -OCF3 vs. -CF3 on Molecular Properties
The choice between a trifluoromethoxy and a trifluoromethyl group is a strategic decision in drug and agrochemical design, with each imparting distinct characteristics to the parent molecule.
Lipophilicity
The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][2] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, potentially leading to improved absorption and distribution. The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, is +1.04 for -OCF3, while it is +0.88 for -CF3.[1]
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making both the -OCF3 and -CF3 groups resistant to metabolic oxidation by cytochrome P450 enzymes.[1][2] However, the trifluoromethoxy group is often considered more metabolically stable. This is because the C-O bond in the -OCF3 group is less prone to enzymatic cleavage compared to the C-C bond adjacent to the -CF3 group in many contexts. This enhanced stability can lead to a longer half-life of the active compound in biological systems.
Synthesis and Experimental Protocols
Both anilines are valuable intermediates, and their synthesis has been a subject of considerable research.
Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
A common route to 2,6-dichloro-4-(trifluoromethyl)aniline involves the chlorination of 4-(trifluoromethyl)aniline.
Experimental Protocol: Chlorination of 4-(trifluoromethyl)aniline [9][10]
-
Reaction Setup: 4-(trifluoromethyl)aniline is dissolved in a suitable solvent such as toluene, dichloromethane, or glacial acetic acid in a reaction vessel equipped with a stirrer and a gas inlet.
-
Chlorination: Chlorine gas is bubbled through the solution. The reaction temperature is typically maintained at a specific level to control the selectivity of the chlorination.
-
Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the solvent is removed. The crude product is then neutralized with a base.
-
Purification: The final product is purified by vacuum distillation or recrystallization to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.
Caption: Synthetic route to 2,6-dichloro-4-(trifluoromethyl)aniline.
Synthesis of this compound
The synthesis of this compound is more complex due to the challenges associated with introducing the trifluoromethoxy group. A potential synthetic route could involve the chlorination of 4-(trifluoromethoxy)aniline.
Proposed Experimental Protocol: Chlorination of 4-(trifluoromethoxy)aniline
-
Reaction Setup: 4-(trifluoromethoxy)aniline is dissolved in a chlorinated solvent in a reaction vessel protected from moisture.
-
Chlorinating Agent: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.
Caption: Proposed synthesis of this compound.
Applications in Drug Development and Agrochemicals
Both compounds are pivotal starting materials for a range of bioactive molecules.
-
2,6-dichloro-4-(trifluoromethyl)aniline is a well-established precursor to the broad-spectrum insecticide Fipronil.[11] It is also used in the synthesis of various pharmaceutical candidates.
-
This compound serves as an intermediate in the development of novel herbicides and fungicides.[7] Its derivatives are explored for their potential as therapeutic agents, where the trifluoromethoxy group can enhance efficacy and pharmacokinetic properties.
Conclusion
The choice between this compound and 2,6-dichloro-4-(trifluoromethyl)aniline in a research and development program depends on the desired properties of the final product. The trifluoromethoxy derivative generally offers superior lipophilicity and metabolic stability, which can be highly advantageous in drug design. However, the synthetic accessibility and cost of the trifluoromethyl analog may make it a more practical choice for certain applications. A thorough understanding of the distinct contributions of the -OCF3 and -CF3 groups is essential for the rational design of next-generation pharmaceuticals and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 24279-39-8 2,6-Dichloro-4-(trifluoromethyl)aniline AKSci D896 [aksci.com]
- 5. CAS 24279-39-8: 2,6-Dichloro-4-trifluoromethylaniline [cymitquimica.com]
- 6. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 10. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 11. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Navigating the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Comparative Guide to Plausible Routes
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. 2,6-Dichloro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine, presents a unique substitution pattern of significant interest for agrochemical and pharmaceutical applications. However, a survey of publicly available literature reveals a scarcity of established, detailed synthetic protocols for this specific molecule. In contrast, extensive documentation exists for its structural analog, 2,6-dichloro-4-(trifluoromethyl)aniline.
This guide addresses this information gap by proposing two plausible, scientifically-grounded hypothetical synthesis routes for this compound. These routes are designed based on established principles of organic chemistry and by drawing analogies from the synthesis of similar compounds. While experimental data for the target molecule is not available, this guide provides a comparative framework to inform synthetic strategy and experimental design.
Proposed Synthesis Routes: A Strategic Overview
Two primary strategies are envisioned for the synthesis of this compound:
Route 1: Late-Stage Direct Chlorination. This approach commences with the commercially available 4-(trifluoromethoxy)aniline, with the key transformation being the dichlorination of the positions ortho to the directing amino group.
Route 2: Construction from a Dichlorinated Precursor. This strategy begins with a pre-functionalized dichloroaromatic core, followed by the sequential introduction of the amino and trifluoromethoxy groups.
The logical relationship between these proposed routes is illustrated in the diagram below.
Caption: Logical flow of the two proposed hypothetical synthesis routes for this compound.
Comparative Analysis of Proposed Synthesis Routes
Due to the absence of specific experimental data for the synthesis of this compound, a direct quantitative comparison is not feasible. However, a qualitative assessment of the proposed routes highlights their respective potential advantages and challenges.
| Feature | Route 1: Direct Chlorination | Route 2: Building from Dichlorinated Precursor |
| Starting Material | 4-(trifluoromethoxy)aniline | 2,6-Dichloro-4-nitrophenol |
| Number of Steps | Fewer steps (potentially one key step) | Multiple steps |
| Key Challenge | Achieving high regioselectivity in the dichlorination step and avoiding over-chlorination. | The trifluoromethoxylation of an electron-rich aminophenol, which may require a protection/deprotection sequence for the amino group. |
| Potential Advantages | More convergent and potentially higher overall yield if the chlorination is efficient. | Potentially easier purification of intermediates. The final step avoids direct chlorination of an aniline, which can sometimes lead to complex product mixtures. |
Reference Experimental Data for an Analogous Compound
To provide a practical reference for researchers, the following table summarizes experimental data for the synthesis of the analogous compound, 2,6-dichloro-4-(trifluoromethyl)aniline, via a direct chlorination route. It is crucial to note that these conditions would require optimization for the synthesis of the trifluoromethoxy analog.
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)aniline | [1] |
| Chlorinating Agent | Chlorine gas | [1] |
| Solvent | Chlorobenzene | [1] |
| Reaction Temperature | 100 °C | [1] |
| Post-reaction Treatment | Neutralization with NaOH, reduction of impurities with zinc powder, and distillation. | [1] |
| Yield | 95.7% | [1] |
| Purity | 99.6% | [1] |
Detailed Methodologies for Proposed Synthesis Routes
The following are detailed hypothetical protocols for the two proposed synthesis routes. These are intended as a starting point for experimental design and will require optimization.
Route 1: Direct Chlorination of 4-(trifluoromethoxy)aniline
This route is predicated on the direct electrophilic chlorination of the activated aromatic ring of 4-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director, and since the para position is blocked, chlorination is expected to occur at the ortho positions.
Step 1: Synthesis of 4-(trifluoromethoxy)aniline
The starting material, 4-(trifluoromethoxy)aniline, can be synthesized via several reported methods, including the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide.[2][3]
Step 2: Dichlorination of 4-(trifluoromethoxy)aniline
-
Reaction: 4-(trifluoromethoxy)aniline + 2 eq. Chlorinating Agent → this compound
-
Proposed Protocol (adapted from the dichlorination of a similar compound[4]):
-
Dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as concentrated hydrochloric acid.
-
Cool the solution to a temperature between 0 and 5 °C.
-
Slowly add hydrogen peroxide (approximately 2.2 equivalents) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor for completion by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxide.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Synthesis from 2,6-Dichloro-4-nitrophenol
This multi-step route involves building the molecule on a pre-existing dichlorinated scaffold.
Step 1: Reduction of 2,6-Dichloro-4-nitrophenol
The starting material, 2,6-dichloro-4-nitrophenol, can be reduced to 2,6-dichloro-4-aminophenol using various methods, such as catalytic hydrogenation.[5][6]
-
Reaction: 2,6-Dichloro-4-nitrophenol + Reducing Agent → 2,6-Dichloro-4-aminophenol
Step 2 (Hypothetical): Trifluoromethoxylation of 2,6-Dichloro-4-aminophenol
This step is the most challenging of this proposed route, as the trifluoromethoxylation of phenols, especially those containing an unprotected amine, can be complex. A protection-deprotection strategy may be necessary.
-
Potential Protocol (Conceptual):
-
Protection of the Amino Group: Protect the amino group of 2,6-dichloro-4-aminophenol, for example, as an acetyl or Boc derivative.
-
Trifluoromethoxylation: The protected aminophenol could then be subjected to trifluoromethoxylation conditions. Reagents for this transformation are an active area of research, and conditions would need to be carefully selected and optimized.
-
Deprotection: Following successful trifluoromethoxylation, the protecting group would be removed under appropriate conditions to yield the final product.
-
Conclusion
While the synthesis of this compound is not well-documented in publicly accessible sources, plausible synthetic strategies can be devised based on established chemical principles and analogous reactions. The direct dichlorination of 4-(trifluoromethoxy)aniline appears to be the more convergent and potentially efficient route, although it may present challenges in controlling regioselectivity. The multi-step route starting from a dichlorinated precursor offers an alternative approach that may provide better control over the introduction of the functional groups, albeit at the cost of a longer synthetic sequence. The experimental data for the synthesis of the trifluoromethyl analog provides a valuable, albeit indirect, reference for researchers embarking on the synthesis of this novel and potentially valuable compound. Further experimental investigation is required to validate and optimize these proposed synthetic pathways.
References
- 1. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloro-4-(trifluoromethoxy)aniline Analogs as Kinase Inhibitors
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 2,6-dichloro-4-(trifluoromethoxy)aniline analogs is limited in publicly available literature. This guide provides a comparative analysis based on structurally related anilino-quinazoline and -quinoline scaffolds, which are well-established kinase inhibitors. The principles derived from these related series offer valuable insights into the potential SAR of this compound analogs.
Introduction
Aniline derivatives are a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous approved anti-cancer drugs.[1] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are particularly prominent, with the aniline moiety playing a crucial role in binding to the ATP-binding site of various kinases.[2][3] Modifications to the aniline ring system significantly impact inhibitor potency, selectivity, and pharmacokinetic properties. This guide explores the anticipated structure-activity relationships of analogs of this compound, drawing parallels from these well-studied classes of kinase inhibitors.
Core Scaffold and Rationale for Kinase Inhibition
The this compound scaffold possesses key features that make it a promising starting point for the design of kinase inhibitors. The dichloro substitution pattern can provide conformational constraints and enhance binding affinity, while the trifluoromethoxy group offers a metabolically stable, lipophilic substituent that can modulate the compound's properties.
Structure-Activity Relationship Analysis
The following sections detail the expected impact of structural modifications at different positions of the this compound core when incorporated into a larger kinase inhibitor scaffold, such as a 4-anilinoquinazoline.
Table 1: Anticipated Structure-Activity Relationship of this compound Analogs
| Position of Modification | Type of Modification | Anticipated Effect on Kinase Inhibitory Activity | Rationale (based on related anilino-quin(az)olines) |
| Aniline Ring (Positions 3 and 5) | Small, lipophilic groups (e.g., methyl, chloro) | Potential for increased potency. | In 4-anilinoquinazolines, 3'-substituents can occupy a hydrophobic pocket in the ATP-binding site, enhancing affinity.[2] |
| Hydrogen bond donors/acceptors | May increase or decrease potency depending on the specific kinase target. | The opportunity to form additional hydrogen bonds with the kinase can significantly improve binding affinity. | |
| Bulky substituents | Likely to decrease potency. | Steric hindrance can prevent optimal binding in the ATP pocket. | |
| Quinazoline/Quinoline Core (if applicable) | Electron-donating groups (e.g., methoxy) at positions 6 and 7 | Generally increases potency. | These groups can enhance the electron density of the heterocyclic ring system, modulating its interaction with the kinase. The 6,7-dimethoxy substitution is a common feature in potent EGFR inhibitors.[2] |
| Basic side chains at position 7 | Can improve aqueous solubility and oral bioavailability.[4] | Introduction of basic amines can enhance pharmacokinetic properties without compromising inhibitory activity.[4] |
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Analogs
A common synthetic route to 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the desired aniline.[5]
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate
-
A substituted anthranilic acid is cyclized with formamide or a derivative to form the corresponding quinazolin-4-one.
-
The quinazolin-4-one is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate.
Step 2: Coupling with the Substituted Aniline
-
The 4-chloroquinazoline intermediate is dissolved in a suitable solvent, such as isopropanol or dimethylformamide (DMF).
-
The desired substituted aniline (e.g., this compound) is added to the solution, often in the presence of a base (e.g., diisopropylethylamine) to neutralize the HCl generated during the reaction.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically determined using an in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The half-maximal inhibitory concentration (IC50) is a common metric for potency.[6]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Serially dilute the test compounds in DMSO to create a range of concentrations.
-
In a microplate, add the kinase enzyme, the substrate, and the assay buffer.
-
Add the diluted test compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,6-Dichloro-4-(trifluoromethoxy)aniline Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of insecticidal compounds derived from a structural analog of 2,6-dichloro-4-(trifluoromethoxy)aniline. The focus is on the commercially successful insecticide Novaluron, a benzoylphenyl urea compound. Novaluron's synthesis involves the key intermediate 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, a close structural isomer of the target aniline. This guide will delve into its mechanism of action, comparative efficacy against key pests with supporting experimental data, and detailed experimental protocols.
Introduction to Benzoylphenyl Urea Insecticides
Benzoylphenyl ureas (BPUs) are a class of insecticides that act as insect growth regulators (IGRs).[1] Instead of causing immediate death through neurotoxicity, they interfere with the synthesis of chitin, a vital component of an insect's exoskeleton.[1] This disruption of the molting process is ultimately lethal to the larval stages of susceptible insects.[1] Novaluron is a prominent member of this class, demonstrating high efficacy against various agricultural pests.[1][2]
Mechanism of Action: Chitin Synthesis Inhibition
The primary mode of action for Novaluron and other benzoylphenyl ureas is the inhibition of chitin synthesis.[1] This process is critical for the formation of the insect's cuticle. When a larva is exposed to Novaluron, it is unable to properly form a new exoskeleton during molting, leading to a failure to shed the old one, deformities, and eventual death. This targeted action makes BPUs selective against arthropods, with low mammalian toxicity.[1]
Comparative Efficacy of Novaluron
The efficacy of an insecticide is often quantified by its median lethal concentration (LC50), which is the concentration required to kill 50% of a test population. The following tables summarize the LC50 values of Novaluron and other insecticides against the fall armyworm (Spodoptera frugiperda) and the tobacco cutworm (Spodoptera litura), both significant agricultural pests.
Table 1: Comparative Toxicity of Insecticides Against Spodoptera frugiperda (Fall Armyworm) Larvae
| Insecticide | Chemical Class | Mode of Action (IRAC Group) | LC50 Value | Reference |
| Novaluron | Benzoylphenyl urea | 15 (Chitin biosynthesis inhibitor) | 1.418 ppm (in combination with Emamectin benzoate) | [3] |
| Emamectin benzoate | Avermectin | 6 (Chloride channel activator) | 0.052 ppm | [3] |
| Chlorantraniliprole | Diamide | 28 (Ryanodine receptor modulator) | 0.646 ppm | [3] |
| Spinetoram | Spinosyn | 5 (Nicotinic acetylcholine receptor allosteric modulator) | 0.930 ppm | [3] |
| Lambda-cyhalothrin | Pyrethroid | 3A (Sodium channel modulator) | 1.594 ppm (in combination with Chlorantraniliprole) | [3] |
| Broflanilide | Diamide | 30 (GABA-gated chloride channel allosteric modulator) | 0.606 mg/L | [4] |
| Abamectin | Avermectin | 6 (Chloride channel activator) | 0.774 mg/L | [4] |
| Cypermethrin | Pyrethroid | 3A (Sodium channel modulator) | 0.803 mg/L | [4] |
| Methomyl | Carbamate | 1A (Acetylcholinesterase inhibitor) | 18-73 mg/L | [5] |
| Chlorpyrifos-ethyl | Organophosphate | 1B (Acetylcholinesterase inhibitor) | 199-377 mg/L | [5] |
| Indoxacarb | Oxadiazine | 22A (Voltage-dependent sodium channel blocker) | 15.26 µg/mL | [6] |
Table 2: Comparative Toxicity of Novaluron and Other Insecticides Against Spodoptera litura (Tobacco Cutworm) Larvae
| Insecticide | Relative Toxicity vs. Cypermethrin (at LC50) | LC50 Value (ppm) | Reference |
| Novaluron | 27.5 - 63.6 times more toxic | 2.71 | [7][8] |
| Flubendiamide | 142.6 - 166 times more toxic | - | [7] |
| Chlorantraniliprole | 60 - 64.8 times more toxic | - | [7] |
| Cyantraniliprole | 55.5 - 94.4 times more toxic | - | [7] |
| Chlorfluazuron | 52.1 - 76.4 times more toxic | - | [7] |
| Cypermethrin | 1 (Baseline) | - | [7] |
Note: Relative toxicity values can vary between different strains and testing conditions.
Experimental Protocols
The following is a generalized protocol for a leaf-dip bioassay, a common method for determining the LC50 of insecticides against lepidopteran larvae.
Protocol: Leaf-Dip Bioassay for Larval Toxicity
This protocol is adapted from methodologies used to test Novaluron on Spodoptera species.[6][9]
1. Insect Rearing:
-
Larvae are reared on a suitable artificial diet under controlled laboratory conditions (e.g., 25°C, 65% relative humidity, 14-hour photoperiod).
-
Third-instar larvae are typically selected for the bioassay.
2. Preparation of Insecticide Solutions:
-
A stock solution of technical grade Novaluron is prepared in a suitable solvent such as dimethylformamide (DMF).
-
Serial dilutions are prepared from the stock solution to create a range of at least five test concentrations.
-
A surfactant (e.g., Tween-80) is added to the final dilutions to ensure even coating of the leaves.
-
A control solution is prepared with the solvent and surfactant only.
3. Leaf Treatment:
-
Fresh, untreated host plant leaves (e.g., corn for S. frugiperda, castor for S. litura) are excised.
-
Each leaf is dipped into one of the insecticide dilutions or the control solution for approximately 10-30 seconds.
-
The treated leaves are allowed to air-dry completely on a clean surface.
4. Larval Exposure:
-
The dried, treated leaves are placed individually into petri dishes or multi-well plates lined with moistened filter paper.
-
A single larva is introduced into each container.
-
A sufficient number of larvae (e.g., 20-30) are used for each concentration and the control.
5. Incubation and Data Collection:
-
The containers are maintained under the same controlled conditions as the insect rearing.
-
Larval mortality is assessed at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not move when prodded with a fine brush.
6. Data Analysis:
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
The corrected mortality data is subjected to probit analysis to determine the LC50 value, 95% confidence limits, and the slope of the concentration-mortality regression line.
Application in Integrated Pest Management (IPM)
The unique mode of action of Novaluron and other BPUs makes them valuable components of Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) programs. Rotating insecticides with different modes of action can help to delay the development of resistance in pest populations.
Conclusion
Compounds derived from aniline scaffolds, such as the one exemplified by the precursor to Novaluron, have demonstrated significant insecticidal efficacy. Novaluron, acting as a chitin synthesis inhibitor, provides effective control of larval stages of major lepidopteran pests. The quantitative data indicates that while newer classes of insecticides like diamides and avermectins may exhibit lower LC50 values in some cases, benzoylphenyl ureas like Novaluron remain potent and are crucial for resistance management strategies due to their distinct mode of action. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of these and other novel insecticidal compounds.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. ag.purdue.edu [ag.purdue.edu]
- 3. Toxicity of Selected Insecticides and Biopesticides against <i>Spodoptera frugiperda</i> (J.E. Smith) | Himachal Journal of Agricultural Research [hjar.org]
- 4. Laboratory efficacy of selected synthetic insecticides against second instar invasive fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarbs.com [ijarbs.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Halogenated Anilines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Halogenated anilines are indispensable building blocks in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. The nature and position of the halogen substituent on the aniline ring profoundly influence the molecule's reactivity, offering a versatile toolkit for chemists to construct complex molecular architectures. This guide provides an objective comparative analysis of the performance of fluoro-, chloro-, bromo-, and iodoanilines in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of halogenated anilines as synthetic precursors is most evident in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen (C-X) bond is the primary determinant of the reaction's success and the required conditions. The general reactivity trend is governed by the bond dissociation energies, which follow the order C-I < C-Br < C-Cl < C-F. This leads to the established reactivity order in the crucial oxidative addition step of the catalytic cycle: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[1] This predictable reactivity allows for selective and sequential functionalization in polyhalogenated systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forming carbon-carbon bonds, effectively demonstrates the reactivity differences among halogenated anilines. Iodo- and bromoanilines are highly reactive and often undergo coupling under mild conditions with lower catalyst loadings, while chloroanilines typically require more forcing conditions.[2][3] Fluoroanilines are generally unreactive in standard Suzuki-Miyaura couplings.
| Halogenated Aniline | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Phenylboronic Acid | Pd(OAc)₂ (1 mol%) | K₃PO₄ | EtOH/H₂O | 2 | ~95 | [2] |
| 4-Bromoaniline | Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | ~85 | [3] |
| 4-Chloroaniline | Phenylboronic Acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 24 | ~70 | [1] |
| 4-Fluoroaniline | Phenylboronic Acid | Pd(OAc)₂/SPhos (5 mol%) | Cs₂CO₃ | t-BuOH/H₂O | 24 | <5 | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated anilines follows the established trend. Bromoanilines are commonly used substrates, offering a good balance of reactivity and stability. Chloroanilines can also be effectively coupled, though often requiring more specialized and bulky phosphine ligands to facilitate the challenging oxidative addition step.[4][5]
| Halogenated Aniline | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoaniline | Aniline | Pd(OAc)₂/XPhos (2 mol%) | NaOt-Bu | Toluene | 100 | ~90 | [3] |
| 4-Chloroaniline | Morpholine | Pd₂(dba)₃/RuPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | ~85 | [1] |
| 2-Bromo-6-chloroquinoline | Piperidine | Pd₂(dba)₃/Xantphos (5 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 (selective on Br) | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Iodoanilines are exceptionally reactive in this transformation, often proceeding at room temperature. Bromoanilines and chloroanilines generally necessitate higher temperatures and sometimes require a copper co-catalyst to achieve high yields.[3][6]
| Halogenated Aniline | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | Room Temp | ~95 | [3] |
| 4-Bromoaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (3/5 mol%) | TBAF | N/A (neat) | 80 | ~88 | [6] |
| 4-Chloroaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (3/5 mol%) | TBAF | N/A (neat) | 100 | ~80 | [6] |
Application in Drug Development: Synthesis of Kinase Inhibitors
Halogenated anilines are crucial precursors in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors used in cancer therapy.[7] For instance, the core structure of Dasatinib, a potent inhibitor of multiple tyrosine kinases including c-Src, can be synthesized utilizing a halogenated aniline derivative. The halogen provides a synthetic handle for the construction of the complex heterocyclic scaffold.
c-Src Kinase Signaling Pathway and Inhibition
The c-Src tyrosine kinase is a key signaling protein that, when aberrantly activated, can promote tumor growth, invasion, and metastasis by activating downstream pathways such as the Ras-MAPK and PI3K-AKT pathways.[2][8] Kinase inhibitors like Dasatinib bind to the ATP-binding site of the c-Src kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.
Caption: c-Src signaling pathway and its inhibition by a kinase inhibitor.
Experimental Workflow for Comparative Analysis
A generalized workflow for the comparative analysis of halogenated anilines in a cross-coupling reaction is depicted below. This workflow outlines the key steps from reaction setup to product analysis, allowing for a systematic evaluation of the different halogenated substrates.
Caption: Generalized experimental workflow for comparative analysis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Halogenated Anilines
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Halogenated aniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or EtOH/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask or reaction vial, add the halogenated aniline, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
General Protocol for Buchwald-Hartwig Amination of Halogenated Anilines
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Halogenated aniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated aniline, palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. C-Src and EGFR Inhibition | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to Alternative Reagents for the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline is a critical step in the development of various pharmaceuticals and agrochemicals. The primary transformation in its synthesis is the selective dichlorination of the precursor, 4-(trifluoromethoxy)aniline, at the ortho positions relative to the amino group. This guide provides a comparative analysis of various chlorinating reagents, offering insights into alternative methodologies beyond conventional approaches. We will delve into experimental protocols and present quantitative data to facilitate an objective comparison of performance, safety, and efficiency.
Synthetic Pathway Overview
The general and most direct synthetic route to this compound involves the chlorination of 4-(trifluoromethoxy)aniline. The key challenge lies in achieving high regioselectivity for the 2,6-dichloro isomer while minimizing the formation of other chlorinated byproducts. The choice of chlorinating agent and reaction conditions is paramount to the success of this transformation.
Caption: General synthetic workflow for this compound.
Comparison of Chlorinating Reagents
The selection of a chlorinating agent impacts yield, purity, operational safety, and scalability. While direct chlorination with chlorine gas is a common industrial method, several alternative reagents offer distinct advantages, particularly for laboratory-scale synthesis and process safety.
Data Summary
The following table summarizes the performance of various chlorinating agents for the dichlorination of substituted anilines, based on literature data.
| Method/Reagent | Typical Substrate | Solvent/Conditions | Temp (°C) | Yield (%) | Key Features & Remarks | Reference |
| 1. Chlorine Gas (Cl₂) | p-Trifluoromethylaniline | Toluene, Dichloroethane, or Acetic Acid | 70 - 90 | >95 | High yield, cost-effective for large scale. Requires specialized equipment for handling toxic gas. | [1] |
| 2. Sulfuryl Chloride (SO₂Cl₂) | 4-Trifluoromethylaniline | Inert solvent | N/A | >95 | Liquid reagent, easier to handle than Cl₂ gas. Reaction can be vigorous. Generates HCl and SO₂ byproducts. | [2] |
| 3. N-Chlorosuccinimide (NCS) | Aniline / 4-Bromoaniline | Acetonitrile or Chloroform | Reflux | 88 (trichloro) | Solid reagent, mild and selective. Often used for mono- or dichlorination. Good for small-scale synthesis. | [3] |
| 4. H₂O₂ / HCl System | p-Nitroaniline | Concentrated HCl | 40 - 80 | 98.6 | In-situ generation of electrophilic chlorine. Considered a greener alternative. Avoids handling pure chlorine gas. | [4] |
| 5. Copper(II) Chloride (CuCl₂) | Substituted Anilines | Ionic Liquid ([Hmim]Cl) | 40 | 85 - 96 (para-chloro) | Mild conditions, high regioselectivity for para-chlorination on unsubstituted anilines. Avoids gaseous HCl or O₂. | [5][6] |
Experimental Protocols
Detailed methodologies for the chlorination step are provided below. These protocols are based on established procedures for structurally similar anilines and can be adapted for 4-(trifluoromethoxy)aniline.
Method 1: Direct Chlorination with Chlorine Gas (Conventional Method)
This method is highly efficient but requires stringent safety precautions.
Protocol:
-
Charge a suitable reactor with 4-(trifluoromethoxy)aniline and a solvent such as toluene or dichloroethane.[1]
-
Heat the mixture to the target reaction temperature, typically between 70-90°C.
-
Introduce chlorine gas into the reactor at a controlled rate while maintaining vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, purge the reactor with an inert gas (e.g., nitrogen) to remove excess chlorine and byproduct HCl.
-
The resulting mixture containing this compound is then subjected to a neutralization step with an alkali solution.
-
The solvent is removed, and the crude product is purified by vacuum distillation or recrystallization to yield the final product with a purity often exceeding 99.5%.[1]
Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a liquid alternative to chlorine gas, offering easier handling.
Protocol:
-
Dissolve 4-(trifluoromethoxy)aniline in a suitable inert solvent in a reaction flask equipped with a stirrer, thermometer, and a gas outlet to vent HCl and SO₂ to a scrubber.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (approximately 2.2 equivalents) of sulfuryl chloride (SO₂Cl₂) dropwise, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC/GC).
-
The reaction mixture is carefully quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: Chlorination with N-Chlorosuccinimide (NCS)
NCS is a solid, mild chlorinating agent, ideal for controlled laboratory-scale synthesis.
Protocol:
-
To a solution of 4-(trifluoromethoxy)aniline in a solvent such as acetonitrile, add 2.2 equivalents of N-chlorosuccinimide (NCS).[3]
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The formation of 2,6-dichloroaniline from aniline is typically complete after a few hours of reflux.
-
After cooling to room temperature, pour the reaction mixture into a dilute solution of sodium sulfite to quench any unreacted NCS.[3]
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method 4: Oxidative Chlorination with H₂O₂ / HCl
This system provides an in-situ source of electrophilic chlorine, enhancing safety.
Protocol:
-
Add 4-(trifluoromethoxy)aniline to concentrated hydrochloric acid (e.g., 35 wt%) in a reaction vessel.[4]
-
Heat the mixture to between 40-80°C with stirring to ensure homogeneity.
-
Slowly and simultaneously add hydrogen peroxide (e.g., 30 wt%) dropwise over a period of 0.5-5 hours.[4]
-
After the addition is complete, maintain the temperature and continue to stir for an additional 0.3-1.5 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter the resulting solid product.
-
Wash the filter cake with water until neutral and then dry to obtain this compound. This method has been reported to achieve yields as high as 98.6% for similar substrates.[4]
Reagent Selection Logic
The choice of reagent depends on several factors including the scale of the reaction, available equipment, and safety considerations.
Caption: Decision matrix for selecting a suitable chlorinating reagent.
Conclusion
The synthesis of this compound can be accomplished through various chlorination strategies. While direct chlorination with chlorine gas remains a viable and high-yielding option for industrial production, its hazardous nature necessitates specialized handling infrastructure. Sulfuryl chloride offers a more manageable liquid alternative, though it also requires careful handling due to its reactivity and corrosive byproducts.
For laboratory and research settings, N-Chlorosuccinimide (NCS) stands out as a mild, safe, and selective solid reagent that is easy to handle. The H₂O₂/HCl system represents a significant advancement in green chemistry, providing high yields through an in-situ generation process that enhances operational safety. Researchers and process chemists should weigh the factors of scale, safety, cost, and environmental impact when selecting the optimal reagent for their specific needs.
References
- 1. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN104610071A - Method for preparing 2,6-dichloro-4-nitroaniline through direct chlorination of chlorine gas and oxidative chlorination of hydrogen peroxide - Google Patents [patents.google.com]
- 5. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2,6-Dichloro-4-(trifluoromethoxy)aniline Isomers
Published: December 29, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of isomers of dichlorinated anilines containing a trifluoromethyl group. Due to the limited availability of public spectroscopic data for 2,6-Dichloro-4-(trifluoromethoxy)aniline and its direct isomers, this comparison will focus on the closely related 2,6-Dichloro-4-(trifluoromethyl)aniline and its isomer, 2,4-Dichloro-6-(trifluoromethyl)aniline. The trifluoromethyl (-CF3) group, while electronically different from the trifluoromethoxy (-OCF3) group, provides a valuable case study in how spectroscopic techniques can be used to differentiate between positional isomers of halogenated anilines. The methodologies and principles outlined here are directly applicable to the analysis of their trifluoromethoxy counterparts.
The comparison will cover key spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide includes a summary of quantitative data in tabular format, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the two isomers under consideration. This data has been compiled from various public sources and is presented to highlight the key differences that allow for the spectroscopic differentiation of these compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Spectra | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | ¹H NMR | Aromatic protons typically appear as a singlet or a narrow multiplet in the range of 7.0-7.5 ppm. The -NH₂ protons can appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon attached to the -CF₃ group exhibiting a characteristic quartet due to C-F coupling. Carbons bearing chlorine atoms will also have their chemical shifts influenced by the halogen's electronegativity. | |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | ¹H NMR | The aromatic protons will likely appear as two distinct signals, a doublet and a doublet of doublets, in the aromatic region (around 7.0-7.6 ppm) due to their different chemical environments. The -NH₂ protons will also be present as a broad singlet. |
| ¹³C NMR | Similar to its isomer, the ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the C-CF₃ bond leading to a quartet. The different substitution pattern will result in a unique set of chemical shifts for the aromatic carbons compared to the 2,6-dichloro isomer. |
Note: Specific peak assignments and coupling constants for NMR spectra are often dependent on the solvent and the specific spectrometer frequency used for analysis. The information provided here is based on general principles and available data from public databases.
Table 2: FTIR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | N-H stretching: Two bands in the region of 3400-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).C-N stretching: Around 1300-1350 cm⁻¹.C-F stretching: Strong absorptions in the range of 1100-1300 cm⁻¹.C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.Aromatic C-H stretching: Above 3000 cm⁻¹.Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region. |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | N-H stretching: Similar to the 2,6-isomer, with two bands around 3400-3500 cm⁻¹.C-N stretching: In the 1300-1350 cm⁻¹ range.C-F stretching: Strong absorptions between 1100-1300 cm⁻¹.C-Cl stretching: In the 600-800 cm⁻¹ region.Aromatic C-H stretching: Above 3000 cm⁻¹.Aromatic C=C stretching: Distinct pattern in the 1450-1600 cm⁻¹ region due to the different substitution pattern. |
Note: The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is particularly useful for distinguishing between isomers, as the vibrational modes in this region are highly sensitive to the overall molecular structure.
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) and Key Fragmentation Patterns |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Molecular Ion (M⁺): An isotopic cluster will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, M+2, and M+4 peaks will have a characteristic intensity ratio of approximately 9:6:1. For C₇H₄Cl₂F₃N, the nominal mass of the M⁺ peak (with two ³⁵Cl) is 229 m/z.Key Fragments: Loss of Cl, CF₃, and sequential loss of H and CN from the aniline ring are common fragmentation pathways. |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | Molecular Ion (M⁺): Similar to its isomer, a characteristic 9:6:1 isotopic cluster for the molecular ion will be present, with the nominal M⁺ at 229 m/z.Key Fragments: While the major fragments (loss of Cl, CF₃) will be similar, the relative intensities of the fragment ions may differ due to the different positions of the substituents, reflecting the relative stabilities of the resulting fragment ions. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aniline isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and obtain a molecular fingerprint.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid aniline isomer onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the characteristic vibrational modes.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.
-
Analyze the major fragment ions to deduce the structure of the molecule.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the aniline isomers.
Caption: Workflow for spectroscopic comparison of aniline isomers.
This comprehensive guide provides the foundational information for researchers to conduct and interpret spectroscopic comparisons of this compound isomers and their analogues. The provided experimental protocols and data presentation framework can be adapted for a wide range of similar analytical challenges in drug development and chemical research.
A Comparative Guide to Purity Assessment of Synthesized 2,6-Dichloro-4-(trifluoromethoxy)aniline
For researchers, scientists, and professionals in drug development, verifying the purity of synthesized intermediates like 2,6-Dichloro-4-(trifluoromethoxy)aniline is a critical step to ensure the integrity and reproducibility of subsequent reactions and biological assays. This guide provides a comparative overview of the primary analytical techniques used for purity assessment of this compound, supported by detailed experimental protocols and representative data.
The principal methods for determining the purity of halogenated anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Both techniques offer high resolution and sensitivity, making them ideal for separating the target compound from potential impurities such as starting materials, reaction byproducts, or isomers. Commercial grades of this compound are typically available at purities of 96% or higher.[2]
Logical Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity analysis of a newly synthesized compound. The workflow begins with the crude product and branches into chromatographic techniques for quantification and spectroscopic methods for structural confirmation.
Caption: Experimental workflow for the purification and analysis of synthesized compounds.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS depends on factors such as the volatility of potential impurities, required sensitivity, and the need for mass spectral data for impurity identification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. |
| Typical Purity | >99% for analogous compounds.[3] | >99.5% for analogous compounds.[4] |
| Common Impurities | Starting materials (e.g., 4-(trifluoromethoxy)aniline), mono-chlorinated intermediates, positional isomers. | Volatile starting materials, residual solvents (e.g., toluene, chloroform), and reaction byproducts.[4] |
| Advantages | - Excellent for non-volatile or thermally sensitive compounds.- No derivatization required.[5]- Robust and highly reproducible for quantitative analysis. | - Provides structural information (mass spectrum) for impurity identification.- Superior separation efficiency for volatile compounds.- High sensitivity. |
| Limitations | - Impurity identification is not definitive without a mass spectrometer (LC-MS).- Can consume larger volumes of solvents. | - Compounds must be volatile and thermally stable.- Derivatization may be required for polar analytes, adding complexity.[5] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and accurate purity data.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for analyzing this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution of the synthesized compound at the same concentration (1 mg/mL) in acetonitrile.
-
-
Chromatographic Run:
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution program:
-
Start at 50% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Total run time is approximately 25 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the GC-MS analysis of halogenated anilines, which is effective for identifying volatile impurities.[6]
-
System Preparation:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
-
GC Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp Rate: 10°C/min up to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Scan Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Estimate purity using the area percent method, similar to HPLC analysis. The characteristic isotopic pattern from the two chlorine atoms (M, M+2, M+4 peaks) should be visible in the mass spectrum of the main compound and any chlorine-containing impurities.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sbsgenetech.com]
- 4. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
cost-benefit analysis of different 2,6-Dichloro-4-(trifluoromethoxy)aniline synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative cost-benefit analysis of various methods for the synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline, a valuable building block in the pharmaceutical and agrochemical industries.
This analysis focuses on the most viable synthetic pathways, presenting a detailed breakdown of experimental protocols, quantitative data on yields and costs, and a visual representation of the synthetic strategies.
At a Glance: Comparison of Synthesis Methods
The primary route to this compound involves a two-step process: the synthesis of the intermediate 4-(trifluoromethoxy)aniline, followed by its selective dichlorination. Several methods exist for the synthesis of the key intermediate, with varying starting materials, costs, and yields.
| Method | Starting Material | Key Steps | Overall Yield | Purity | Estimated Cost of Starting Material (per mole of final product) | Key Advantages | Key Disadvantages |
| Route 1 | Trifluoromethoxybenzene | 1. Amination | High (reported up to 98%)[1][2] | High (97.7% by HPLC)[1] | Moderate to High | High-yielding final step, relatively clean reaction. | High pressure and temperature for amination, use of strong base (sodium amide). |
| Route 2 | p-Bromotrifluoromethoxybenzene | 1. Grignard formation 2. Amination | Good | Good | High | Milder amination conditions compared to Route 1. | Grignard reagents are moisture-sensitive, multi-step process. |
| Route 3 | Trichloromethoxybenzene | 1. Selective fluorination 2. Nitration 3. Reduction | Moderate | Good | Low to Moderate | Utilizes a cheaper starting material. | Multi-step synthesis with potentially hazardous nitration step. |
Visualizing the Synthesis Pathways
The following diagram illustrates the logical flow of the primary synthetic route to this compound, highlighting the key intermediate and the final chlorination step.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are outlined below.
Method 1: Synthesis of 4-(trifluoromethoxy)aniline from Trifluoromethoxybenzene
This method, adapted from a patented process, offers a high-yielding route to the key intermediate.[1]
Materials:
-
Trifluoromethoxybenzene
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium ferrate
-
Sodium bromide
-
Sodium amide
-
Argon (or other inert gas)
-
Chloroform
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to a suitable reaction vessel.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.
-
Heat the mixture to 95°C for 4 hours.
-
After 4 hours, add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5).
-
Increase the temperature to 155°C and the reaction pressure to 4 atmospheres.
-
Continue the reaction for 10 hours.
-
After completion, cool the system and pour it into 8 times its volume of water.
-
Extract the product with chloroform (4 times the volume of the original reactants).
-
Wash the extract with water and dry it over anhydrous sodium sulfate.
-
Concentrate the solution to obtain 4-(trifluoromethoxy)aniline.
Reported Yield: 98.2% (molar yield)[1] Reported Purity: 97.7% (by HPLC)[1]
Method 2: Dichlorination of 4-(trifluoromethoxy)aniline (Proposed)
Materials:
-
4-(trifluoromethoxy)aniline
-
Hydrochloric acid (concentrated)
-
Hydrogen peroxide (30% solution)
-
Suitable solvent (e.g., acetic acid or an alcohol)
Proposed Procedure:
-
Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent in a reaction vessel.
-
Add concentrated hydrochloric acid to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide solution dropwise while maintaining the low temperature.
-
Monitor the reaction by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Note: The reaction conditions (temperature, reaction time, and stoichiometry) would need to be optimized for 4-(trifluoromethoxy)aniline.
Cost-Benefit Analysis
The choice of synthesis route will largely depend on the scale of production, the availability of starting materials, and the desired purity of the final product.
-
Route 1 (from Trifluoromethoxybenzene): This is likely the most cost-effective route for large-scale production due to the high yield of the amination step. The starting material, trifluoromethoxybenzene, is commercially available.[3][4][5] The main drawbacks are the harsh reaction conditions (high temperature and pressure) and the use of a strong, hazardous base.
-
Route 2 (from p-Bromotrifluoromethoxybenzene): This route may be more suitable for smaller-scale laboratory synthesis where milder conditions are preferred. However, the starting material is generally more expensive than trifluoromethoxybenzene.
-
Route 3 (from Trichloromethoxybenzene): While potentially the cheapest in terms of the initial starting material, this multi-step synthesis involves more complex and potentially hazardous transformations, which may increase overall production costs and time.
The cost of the key intermediate, 4-(trifluoromethoxy)aniline, can vary significantly depending on the supplier and purity. Prices can range from approximately $800/kg from some industrial suppliers to higher prices for smaller, high-purity research quantities.[6]
Conclusion
The synthesis of this compound is most practically achieved through a two-step process involving the synthesis of 4-(trifluoromethoxy)aniline followed by dichlorination. For industrial-scale production, the amination of trifluoromethoxybenzene appears to be the most economically viable route to the key intermediate, despite the demanding reaction conditions. The direct dichlorination of 4-(trifluoromethoxy)aniline using an HCl/H₂O₂ system is a promising and potentially cost-effective method for the final step, although optimization would be required. Researchers and production chemists should carefully consider the trade-offs between starting material costs, reaction yields, process safety, and scalability when selecting a synthesis strategy.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. (Trifluoromethoxy)benzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (Trifluoromethoxy)benzene, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. indiamart.com [indiamart.com]
- 6. indiamart.com [indiamart.com]
Navigating the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Comparative Guide to Environmental Impact
The synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals, presents researchers with a choice of chemical pathways. While achieving a high yield and purity is paramount, the environmental footprint of the chosen synthetic route is an increasingly critical consideration for sustainable chemical manufacturing. This guide provides a comparative analysis of two plausible synthetic routes to this compound, with a focus on their environmental impact, supported by analogous experimental data.
Two primary strategies for the synthesis of this compound are explored: direct chlorination of 4-(trifluoromethoxy)aniline and nucleophilic aromatic substitution (amination) of a polychlorinated precursor. Each route presents a distinct profile of reagents, solvents, byproducts, and reaction conditions that collectively determine its environmental soundness.
Route 1: Direct Chlorination of 4-(Trifluoromethoxy)aniline
This approach involves the direct chlorination of the aromatic ring of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group and the amino group direct the electrophilic chlorinating agent to the ortho positions.
Environmental Impact Analysis
The environmental impact of this route is largely dictated by the choice of chlorinating agent and solvent. Common chlorinating agents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS).[1] Solvents often employed are chlorinated hydrocarbons like dichloromethane (DCM) or dichloroethane (DCE), which are themselves significant environmental pollutants.[2]
The use of chlorine gas is hazardous due to its high toxicity and reactivity. Sulfuryl chloride is also toxic and corrosive, reacting violently with water to release hazardous fumes.[3] While NCS is a more convenient and often safer alternative, it can still generate chlorinated byproducts.[1]
A significant environmental drawback of this route is the potential for the formation of a mixture of mono-, di-, and tri-chlorinated products, as well as other disinfection byproducts like haloacetonitriles.[4][5][6] This necessitates extensive purification steps, which in turn generate more waste. The use of chlorinated solvents is a major concern due to their toxicity, persistence in the environment, and potential as ozone-depleting substances.[7]
Recent advances in green chemistry offer some mitigation strategies. The use of organocatalysts, such as secondary ammonium salts, can improve the regioselectivity of chlorination, potentially reducing the formation of unwanted isomers.[8] Furthermore, electrochemical methods for chlorination are being explored, which can reduce the need for harsh chemical oxidants.[9]
Route 2: Amination of 1,2,3-Trichloro-5-(trifluoromethoxy)benzene
This alternative pathway involves the nucleophilic aromatic substitution of a chlorine atom on a polychlorinated trifluoromethoxybenzene ring with an amino group, typically from ammonia or an ammonia equivalent.[10]
Environmental Impact Analysis
The environmental impact of this route is heavily influenced by the reaction conditions required for the amination of a deactivated aromatic ring. These reactions often necessitate high temperatures and pressures, leading to significant energy consumption.[11] The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common, which are considered environmentally problematic due to their high boiling points, making them difficult to remove and recycle.[12]
However, this route can offer advantages in terms of atom economy and waste generation if the starting polychlorinated material is readily available. The byproducts are typically inorganic salts, which can be easier to separate and dispose of compared to the complex mixture of organic byproducts from direct chlorination.
Efforts to develop greener amination protocols are ongoing. The use of alternative solvents, such as deep eutectic solvents (DESs), has shown promise in reducing the environmental impact of amination reactions.[13] Catalytic systems, including those based on copper or palladium, can facilitate the reaction under milder conditions, thereby reducing energy consumption.[14] Photocatalytic methods for aromatic amination are also emerging as a potentially sustainable alternative.[15]
Comparative Data
The following tables summarize the key environmental considerations for the two synthetic routes. It is important to note that specific quantitative data for the synthesis of this compound is limited in publicly available literature. The data presented is based on analogous reactions and general principles of chemical synthesis.
Table 1: Comparison of Reagents and Solvents
| Feature | Route 1: Direct Chlorination | Route 2: Amination |
| Starting Material | 4-(Trifluoromethoxy)aniline | 1,2,3-Trichloro-5-(trifluoromethoxy)benzene |
| Key Reagents | Chlorine gas, Sulfuryl chloride, NCS | Ammonia, Aminating agents |
| Catalysts | Lewis acids (e.g., FeCl₃), Organocatalysts | Copper salts, Palladium complexes |
| Typical Solvents | Dichloromethane, Dichloroethane, Acetonitrile | DMF, DMSO, NMP, Deep Eutectic Solvents |
Table 2: Environmental Hazard and Mitigation
| Feature | Route 1: Direct Chlorination | Route 2: Amination |
| Key Hazards | Toxic/corrosive chlorinating agents, Hazardous chlorinated solvents | High pressure/temperature, Environmentally persistent solvents |
| Byproducts | Mixture of chlorinated anilines, Haloacetonitriles, Succinimide (from NCS) | Inorganic salts (e.g., ammonium chloride), Metal catalyst residues |
| Waste Generation | High due to purification of mixed products | Potentially lower if reaction is selective |
| Green Alternatives | Organocatalysis, Electrochemical chlorination, Greener solvents | Milder reaction conditions with advanced catalysts, Use of DESs, Photocatalysis |
Experimental Protocols (Analogous)
The following are representative, analogous experimental protocols that illustrate the general procedures for each synthetic route.
Protocol 1: Chlorination of a Substituted Aniline (Analogous to Route 1)
A solution of a substituted aniline (1 equivalent) in a suitable solvent such as acetonitrile is treated with N-chlorosuccinimide (2.1 equivalents).[1] The mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled and poured into water. The precipitated product is collected by filtration, washed with water, and then purified by recrystallization or chromatography to isolate the desired dichloro-substituted aniline.[16]
Protocol 2: Amination of a Polychlorinated Aromatic Compound (Analogous to Route 2)
A polychlorinated aromatic compound (1 equivalent) is heated with a solution of ammonia in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) in a sealed pressure vessel.[10] A copper-based catalyst may be added to facilitate the reaction. The reaction mixture is heated at a high temperature (e.g., 180-250°C) for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield the aminated product.
Workflow and Pathway Diagrams
Conclusion
Both synthetic routes to this compound present environmental challenges. The direct chlorination route is often hampered by the use of hazardous reagents and solvents, and the formation of multiple byproducts that complicate purification and increase waste. The amination route, while potentially more atom-economical, typically requires harsh reaction conditions and the use of environmentally persistent solvents.
For researchers and drug development professionals, the choice of synthesis will depend on a variety of factors including the availability of starting materials, scalability, and cost. However, a thorough evaluation of the environmental impact is crucial. The development and adoption of greener chemical methodologies, such as the use of safer solvents and reagents, catalytic processes, and improved reaction conditions, will be essential in mitigating the environmental footprint of synthesizing this important chemical intermediate. Continuous innovation in synthetic chemistry will pave the way for more sustainable production of this compound and other vital chemical compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scalable catalyst free electrochemical chlorination of aminophenol derivatives enabled by a quasi-divided cell approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of 2,6-Dichloro-4-(trifluoromethoxy)aniline, a halogenated aniline compound. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, clothing, eye protection, and face protection.[1][2] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or fumes.[1]
In the event of a spill, immediately clean the area. For dry spills, use dry clean-up procedures to avoid generating dust. The spilled material should be swept, shoveled, or vacuumed into a clean, dry, and properly labeled sealable container for disposal.[1][3] Following the removal of the solid material, the area should be washed down with large amounts of water. Prevent any runoff from entering drains or waterways. If contamination of drains occurs, emergency services should be notified.[1]
Waste Classification and Regulations
This compound is classified as a hazardous substance, primarily due to its toxicity to aquatic life with long-lasting effects.[3][4][5] As a chemical waste generator, you are responsible for determining if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[4] This compound is a halogenated organic chemical, and its disposal is regulated under laws such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Transportation for Disposal: For transportation to a disposal facility, this compound is classified as follows:
-
UN Number: UN2811
-
Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (this compound)
-
Hazard Class: 6.1
-
Packing Group: III
This information is crucial for ensuring compliant and safe transportation of the waste material.[3][4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is to engage a licensed and authorized hazardous waste disposal contractor.[1][5][7] These professionals are equipped to handle and dispose of toxic chemical waste in an environmentally sound manner.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Contact a Licensed Waste Disposal Company:
-
Engage a certified hazardous waste disposal company for the collection and disposal of the chemical waste.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Consider Recycling and Alternative Disposal Options:
-
Documentation:
-
Maintain detailed records of the disposal process, including the name of the disposal company, the date of collection, and the quantity of waste disposed of. This documentation is essential for regulatory compliance.
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key identification and hazard data for this compound.
| Parameter | Value | Reference |
| CAS Number | 99479-66-0 | [1] |
| UN Number | UN2811 | [3][4] |
| Hazard Class | 6.1 | [3][4] |
| Packing Group | III | [3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [3][4][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. gfl.co.in [gfl.co.in]
- 4. fishersci.com [fishersci.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 7. gfl.co.in [gfl.co.in]
Essential Safety and Logistical Guidance for Handling 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2,6-Dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and maintain a safe research environment.
Summary of Key Safety Information
Below is a summary of the critical safety information for this compound, including its hazards and recommended protective measures.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 99479-66-0 |
| Molecular Formula | C₇H₄Cl₂F₃NO |
| Appearance | White to gray to brown powder or crystals.[1] |
| Primary Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4][5] |
| Occupational Exposure Limits | No specific OSHA PEL or NIOSH REL has been established for this compound.[2] General guidelines for halogenated anilines should be followed. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure through all potential routes.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Due to the lack of specific breakthrough time data, it is advisable to use gloves with a thickness of at least 0.4 mm and to change them frequently, especially after direct contact. Double gloving is recommended for extended operations. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield must be worn in conjunction with goggles when there is a risk of splashing.[2] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required. |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[2] If a fume hood is not available or during a spill, a full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary. |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, identifying all potential hazards.
-
Fume Hood: Verify that the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid organic compounds is readily available.
-
-
Handling:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[2] Use spatulas or other appropriate tools to transfer the solid, minimizing the generation of dust.
-
Heating: Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with precise temperature control.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2] Protect from light.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all solid waste contaminated with the compound in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste from cleaning or experimental procedures should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label on the empty container before disposal as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] Do not pour down the drain or mix with other non-hazardous waste.
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
